K027
Description
Properties
Molecular Formula |
C15H18Br2N4O2 |
|---|---|
Molecular Weight |
446.14 g/mol |
IUPAC Name |
1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide dibromide |
InChI |
InChI=1S/C15H16N4O2.2BrH/c16-15(20)14-4-10-19(11-5-14)7-1-6-18-8-2-13(3-9-18)12-17-21;;/h2-5,8-12H,1,6-7H2,(H-,16,20);2*1H |
InChI Key |
GUKLPXXRDXZMIV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
K027: A Technical Guide to its Mechanism of Action in Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of K027, a promising bisquaternary oxime reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, including nerve agents and pesticides. This document details the core mechanism, presents quantitative kinetic data, outlines experimental protocols, and visualizes key processes to support further research and development in the field of medical countermeasures against organophosphate poisoning.
Core Mechanism of Action
Organophosphorus compounds exert their toxicity by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. This compound, chemically known as 1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane (B168953) dibromide, functions as a nucleophilic agent that directly reverses this inhibition.[1][2][3]
The reactivation process follows a two-step mechanism:
-
Formation of a Ternary Complex: this compound first positions itself within the active site gorge of the organophosphate-inhibited AChE, forming a non-covalent ternary complex.[4] The affinity of this compound for the inhibited enzyme is a critical determinant of its reactivation potency.
-
Nucleophilic Attack and Reactivation: The deprotonated oxime group of this compound then performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety. This breaks the covalent bond between the organophosphate and the serine residue of AChE, regenerating the active enzyme. The organophosphate, now bound to the oxime, is subsequently released.
Molecular docking studies of this compound with tabun-inhibited murine AChE suggest that the oxime oxygen of this compound is positioned approximately 5.12 Å from the phosphorus atom of the phosphylated serine residue, with a binding energy of -8.20 kcal/mol.[4] This favorable positioning is crucial for efficient nucleophilic attack. The propylene (B89431) linker in this compound's structure plays a significant role in its ability to adopt the correct orientation within the active site.[4]
Quantitative Data on Reactivation Potency
The efficacy of this compound in reactivating AChE has been quantified against a range of organophosphate inhibitors. The key kinetic parameters include the reactivation rate constant (kr), the dissociation constant of the inhibited AChE-oxime complex (KD or KR), and the maximal rate of reactivation (kmax or kR).
Table 1: Reactivation of Tabun-Inhibited Acetylcholinesterase by this compound and Other Oximes[1]
| Reactivator | KDIS (M) | KR (M) | kR (min-1) | kr (M-1min-1) |
| This compound | 1.1 x 10-3 | 1.9 x 10-4 | 3.3 x 10-2 | 1.7 x 102 |
| K005 | 4.1 x 10-4 | 1.4 x 10-4 | 7.9 x 10-2 | 5.6 x 102 |
| K033 | 1.4 x 10-4 | 1.2 x 10-4 | 1.6 x 10-1 | 1.3 x 103 |
| K048 | 1.5 x 10-4 | 1.3 x 10-4 | 1.1 x 10-1 | 8.5 x 102 |
| Pralidoxime (B1201516) | 2.5 x 10-4 | 1.2 x 10-3 | 1.2 x 10-2 | 1.0 x 101 |
| Obidoxime (B3283493) | 1.1 x 10-4 | 2.1 x 10-4 | 8.2 x 10-2 | 3.9 x 102 |
| HI-6 | 3.2 x 10-4 | 1.3 x 10-4 | 9.0 x 10-3 | 6.9 x 101 |
-
KDIS : Dissociation constant of the reactivator from the native enzyme.
-
KR : Dissociation constant of the reactivator from the inhibited enzyme.
-
kR : First-order rate constant for the breakdown of the intermediate complex.
-
kr : Bimolecular rate constant of reactivation (kR/KR).
Table 2: Reactivation of Sarin-Inhibited Pig Brain Acetylcholinesterase by this compound and Other Oximes[5][6]
| Reactivator | Reactivation Potency at 10-2 M (%) | Reactivation Potency at 10-4 M (%) |
| This compound | 100 | Not specified |
| K033 | Not specified | Not specified |
| Pralidoxime | Not specified | Not specified |
| Obidoxime | Not specified | 23 |
| HI-6 | Not specified | 33 |
Table 3: Reactivation of VX-Inhibited Rat Brain Acetylcholinesterase by this compound and Other Oximes[7]
The reactivation potency of this compound against VX-inhibited AChE was found to be lower than that of the oxime TO205 but comparable to or better than obidoxime and pralidoxime (2-PAM).
Table 4: Reactivation of Paraoxon and DFP-Inhibited Electric Eel Acetylcholinesterase by this compound and Other Oximes[8]
| Reactivator | Inhibitor | kr (mM-1min-1) | KD (mM) | kmax (min-1) |
| This compound | Paraoxon | 0.98 | 0.25 | 0.24 |
| This compound | DFP | 2.95 | 0.21 | 0.62 |
| Obidoxime | Paraoxon | 10.8 | 0.19 | 2.05 |
| Obidoxime | DFP | 6.33 | 0.17 | 1.08 |
| Trimedoxime | Paraoxon | 11.2 | 0.15 | 1.68 |
| Trimedoxime | DFP | 10.1 | 0.13 | 1.31 |
| Pralidoxime | Paraoxon | 0.08 | 0.20 | 0.016 |
| Pralidoxime | DFP | 0.05 | 0.28 | 0.014 |
-
kr : Second-order reactivation rate constant.
-
KD : Dissociation constant.
-
kmax : Maximal reactivation rate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's reactivation of inhibited AChE.
In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase
This protocol outlines the general procedure for determining the reactivation potency of this compound.
3.1.1. Materials and Reagents
-
Acetylcholinesterase (AChE): e.g., from human erythrocytes, rat brain homogenate, or electric eel (Electrophorus electricus).
-
Organophosphate inhibitor: e.g., Tabun, Sarin, VX, Paraoxon, or Diisopropylfluorophosphate (DFP).
-
Reactivator: this compound and other standard oximes (e.g., pralidoxime, obidoxime, HI-6).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Microplate reader.
3.1.2. Procedure
-
Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.
-
Inhibition of AChE:
-
Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) to achieve a desired level of inhibition (typically >95%).
-
The excess inhibitor may be removed by dialysis or gel filtration, or the inhibited enzyme solution can be diluted to a concentration where the free inhibitor does not interfere with the subsequent activity measurement.
-
-
Reactivation Reaction:
-
Add the inhibited AChE solution to microplate wells.
-
Add solutions of this compound at various concentrations to the wells. A control group with buffer instead of the reactivator should be included.
-
Incubate the mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Measurement of AChE Activity (Ellman's Assay):
-
To each well, add DTNB solution followed by the substrate (ATCI) solution to initiate the enzymatic reaction.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activitynative - Activityinhibited)] x 100
-
Determine the kinetic constants (kr, KD, kmax) by fitting the data to appropriate kinetic models. For example, the observed first-order rate constant (kobs) can be determined at different oxime concentrations, and a plot of kobs versus oxime concentration can be used to calculate kr and KD.
-
Detailed Ellman's Assay for AChE Activity Measurement[9][10][11][12]
This protocol provides a more detailed breakdown of the widely used Ellman's assay.
3.2.1. Reagent Preparation
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer.
-
ATCI Solution: 14 mM in deionized water (prepare fresh daily).
-
AChE Solution: Dilute stock AChE to the desired concentration in phosphate buffer.
-
Test Compound (Inhibitor/Reactivator) Solutions: Prepare serial dilutions in the appropriate solvent.
3.2.2. Assay Procedure in a 96-Well Plate
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution (or inhibited AChE) + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution. To the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Calculation of Enzyme Activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law: V (mol/L/min) = (ΔAbs/min) / (ε × l), where ε is the molar extinction coefficient of the yellow anion product (14,150 M-1cm-1 at 412 nm) and l is the path length in cm.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts of this compound's mechanism of action and the experimental workflow.
Mechanism of AChE Reactivation by this compound
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates and subsequent reactivation by this compound.
Experimental Workflow for In Vitro Reactivation Assay
Caption: General experimental workflow for determining the in vitro reactivation potency of this compound.
Logical Relationship of this compound Interaction with Inhibited AChE
Caption: Logical diagram of this compound's interaction within the active site gorge of organophosphate-inhibited AChE.
References
- 1. cejph.szu.cz [cejph.szu.cz]
- 2. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of K027 in Neurodegenerative Diseases: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial searches for a specific compound designated "K027" in the context of neurodegenerative diseases did not yield specific results. The scientific literature and publicly available data do not contain information on a therapeutic agent with this identifier. Therefore, this document will address the broader therapeutic strategies and targets in neurodegenerative diseases that a hypothetical compound like this compound might engage, based on current research trends.
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1][2] Despite extensive research, effective treatments that can halt or reverse the progression of these devastating disorders remain elusive.[1][3] Current therapeutic approaches primarily focus on managing symptoms and do not address the underlying pathologies.[1][2] This has spurred a pressing need for the discovery and development of novel therapeutic agents that can target the fundamental mechanisms of neurodegeneration.
This technical guide will explore key therapeutic avenues in neurodegenerative disease research, providing a framework within which a novel compound like this compound could be conceptualized and evaluated. We will delve into promising molecular targets, summarize preclinical and clinical trial data for related compounds, and provide detailed experimental protocols relevant to the field.
Key Therapeutic Targets in Neurodegenerative Diseases
The pathology of neurodegenerative diseases is complex and multifactorial, often involving protein misfolding and aggregation, neuroinflammation, oxidative stress, and mitochondrial dysfunction.[4][5][6] Consequently, a diverse range of molecular targets are being investigated for therapeutic intervention.
Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in the pathology of many neurodegenerative diseases.[1][7] This has made them attractive targets for drug development.[1][7]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is heavily implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[1]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 inhibitors a major focus of research for this condition.[1]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K): The development of MAP4K inhibitors has shown promise in the context of amyotrophic lateral sclerosis.[1]
A hypothetical this compound, as a kinase inhibitor, would likely be evaluated for its specificity and ability to cross the blood-brain barrier, which are significant challenges in the development of CNS-targeting drugs.[1]
Modulation of Protein Aggregation
The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's, α-synuclein in Parkinson's, and TDP-43 in ALS, is a hallmark of these diseases.[1] Therapeutic strategies aimed at preventing the formation of these toxic aggregates or enhancing their clearance are actively being pursued.
The experimental drug NU-9, for instance, has shown promise in preclinical studies for both ALS and Alzheimer's disease by preventing the accumulation of misfolded proteins.[8] It appears to work by promoting the clearance of these proteins through the lysosomal pathway.[8]
Targeting Neuroinflammation
Neuroinflammation is a critical component of the pathology of neurodegenerative diseases.[5][6][9] Microglia, the resident immune cells of the central nervous system, can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[4][6][10]
Therapeutic approaches targeting neuroinflammation include:
-
Modulating Microglial Activation: Shifting microglia from a pro-inflammatory to a neuroprotective phenotype is a key goal.
-
Inhibiting Pro-inflammatory Cytokines: Targeting specific inflammatory mediators can help to quell the damaging inflammatory cascade.[5]
A recent clinical trial for Parkinson's disease is investigating a drug that reduces inflammation in the brain, highlighting the potential of this approach.[9]
Preclinical and Clinical Evaluation of Neuroprotective Compounds
The development of any new therapeutic for neurodegenerative diseases involves a rigorous process of preclinical and clinical evaluation.
Preclinical Studies
Preclinical research utilizes in vitro and in vivo models to assess the efficacy and safety of a potential drug.
Table 1: Common Preclinical Models in Neurodegenerative Disease Research
| Disease Model | Description | Key Parameters Measured |
| Cell-based assays | Primary neurons or immortalized cell lines expressing disease-related mutations. | Protein aggregation, cell viability, oxidative stress markers, inflammatory cytokine release. |
| Animal Models (e.g., transgenic mice) | Mice genetically engineered to express human disease-causing genes. | Behavioral deficits (e.g., memory in AD models, motor function in PD models), neuropathological changes (e.g., amyloid plaques, neurofibrillary tangles), biomarker levels in CSF and plasma. |
For example, a study on a potential new treatment for Alzheimer's disease used mouse models to demonstrate the drug's ability to protect the blood-brain barrier and prevent neurodegeneration.[11]
Clinical Trials
Clinical trials are essential to determine the safety and efficacy of a new drug in humans. They are typically conducted in multiple phases.
Table 2: Phases of Clinical Trials for Neurodegenerative Diseases
| Phase | Primary Objective | Typical Number of Participants |
| Phase I | Evaluate safety, tolerability, and pharmacokinetics. | 20-80 |
| Phase II | Assess preliminary efficacy and further evaluate safety. | 100-300 |
| Phase III | Confirm efficacy, monitor side effects, and compare to standard treatments. | 1,000-3,000 |
A recent Phase 1 trial for a potential Parkinson's drug, HER-096, successfully demonstrated its safety and ability to reach the brain.[12] Similarly, a Phase II study of low-dose interleukin-2 (B1167480) in ALS patients was conducted to evaluate its effect on regulatory T cells and its safety profile.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are examples of experimental workflows relevant to the study of neuroprotective compounds.
Workflow for Screening Kinase Inhibitors
Caption: Workflow for the identification and validation of novel kinase inhibitors.
Signaling Pathway of Neuroinflammation
Caption: Simplified signaling pathway of neuroinflammation leading to neuronal damage.
Conclusion and Future Directions
While the specific therapeutic potential of a compound named this compound cannot be assessed due to a lack of available information, the field of neurodegenerative disease research is vibrant and multifaceted. Key strategies focus on targeting protein kinases, preventing protein aggregation, and mitigating neuroinflammation. The development of novel therapeutics will continue to rely on a robust pipeline of preclinical and clinical evaluation, utilizing sophisticated disease models and well-designed trials. Future research will likely focus on combination therapies that target multiple pathological pathways and the development of more sensitive biomarkers to enable earlier diagnosis and intervention.[14][15]
References
- 1. news-medical.net [news-medical.net]
- 2. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Protective Strategies in Neurodegenerative Disease: Focusing on Risk Factors to Target the Cellular Redox System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors [mdpi.com]
- 8. scitechdaily.com [scitechdaily.com]
- 9. World-first clinical trial hopes to stop Parkinson's in its tracks [sciencex.com]
- 10. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Positive results from early trial of drug that could protect brain cells | Parkinson's UK [parkinsons.org.uk]
- 13. Immuno-modulation in Amyotrophic Lateral Sclerosis- a Phase II Study of Safety and Activity of Low Dose Interleukin-2 | NEALS [neals.org]
- 14. Clinical Trial Designs in Amyotrophic Lateral Sclerosis: Does One Design Fit All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. heraldopenaccess.us [heraldopenaccess.us]
K027: A Novel Oxime Reactivator for Organophosphate Poisoning
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Organophosphate (OP) compounds, utilized as pesticides and nerve agents, pose a significant global health threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to a cholinergic crisis, characterized by a cascade of life-threatening symptoms. Standard treatment involves the administration of an anticholinergic agent like atropine (B194438) and an AChE reactivator, known as an oxime. However, the efficacy of currently available oximes is limited, particularly against certain nerve agents and pesticides. This has spurred the development of novel, more potent reactivators. Among the most promising candidates is the bispyridinium oxime K027, which has demonstrated significant potential in both preclinical in vitro and in vivo studies as a broad-spectrum reactivator. This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical mechanisms to support further research and development.
Introduction: The Challenge of Organophosphate Poisoning
Organophosphate poisoning results from the covalent binding of the OP agent to the serine hydroxyl group within the active site of AChE. This phosphorylation inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. The resulting overstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems manifests as a severe cholinergic crisis, which can rapidly progress to respiratory failure and death if left untreated.
The current standard of care combines a muscarinic antagonist, such as atropine, to counteract the effects of excess ACh, with an oxime to reactivate the inhibited AChE. Oximes function by nucleophilically attacking the phosphorus atom of the OP, cleaving the covalent bond with the enzyme's serine residue and restoring its function. However, the effectiveness of established oximes like pralidoxime (B1201516) (2-PAM) and obidoxime (B3283493) is not universal across all OP compounds, creating a critical need for new, broad-spectrum reactivators.
dot
An In-depth Technical Guide to the Discovery and Synthesis of the K027 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound K027, chemically identified as 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane (B168953) dibromide, is a promising bisquaternary pyridinium (B92312) oxime that has demonstrated significant potential as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes a summary of its efficacy against various nerve agents and pesticides, its pharmacokinetic profile, and detailed experimental protocols for its synthesis and in vitro evaluation. Furthermore, this guide visualizes the key signaling pathways associated with its mechanism of action.
Introduction
Organophosphorus compounds, a class of chemicals widely used as pesticides and nerve agents, pose a significant threat to human health. Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The resulting accumulation of acetylcholine in synaptic clefts leads to a cholinergic crisis, characterized by a range of severe neuromuscular, autonomic, and central nervous system effects, which can be fatal.
The current standard treatment for OP poisoning involves the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. However, the efficacy of currently available oximes is limited, particularly against certain nerve agents. This has driven the search for new, more effective and broad-spectrum AChE reactivators. The K-series of oximes, developed by a team of researchers led by Kamil Kuca, represents a significant advancement in this field. Among these, this compound has emerged as a particularly promising candidate due to its potent reactivation capabilities and favorable safety profile.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the this compound compound.
Discovery and Rationale
The design of this compound was a result of a rational drug design approach aimed at improving the efficacy of AChE reactivators. The structure of this compound combines features of other known oximes, with a bisquaternary pyridinium core connected by a propane linker. One pyridinium ring carries the essential nucleophilic oxime group at the 4-position, which is responsible for attacking the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site. The other pyridinium ring is substituted with a carbamoyl (B1232498) group, which is thought to enhance the binding affinity of the molecule to the inhibited enzyme.
Synthesis of this compound
The synthesis of this compound (1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane dibromide) has been described in the scientific literature, with two primary methods reported.[3] The following is a detailed experimental protocol based on the synthetic route outlined by Kuca et al.
Experimental Protocol: Synthesis of this compound
Method A
-
Step 1: Synthesis of 1-(3-bromopropyl)-4-carbamoylpyridinium bromide.
-
Isonicotinamide (B137802) (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
1,3-Dibromopropane (B121459) (1.5 eq) is added to the solution.
-
The reaction mixture is heated under reflux for 24 hours.
-
After cooling, the resulting precipitate is filtered, washed with diethyl ether, and dried to yield 1-(3-bromopropyl)-4-carbamoylpyridinium bromide.
-
-
Step 2: Synthesis of 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane dibromide (this compound).
-
1-(3-bromopropyl)-4-carbamoylpyridinium bromide (1.0 eq) and pyridine-4-aldoxime (B7857832) (1.2 eq) are dissolved in acetonitrile.
-
The mixture is heated under reflux for 48 hours.
-
The precipitate formed upon cooling is collected by filtration, washed with diethyl ether, and recrystallized from a suitable solvent system (e.g., ethanol/water) to give pure this compound.
-
Method B (Alternative)
-
Step 1: Synthesis of 1-(3-bromopropyl)-4-(hydroxyiminomethyl)pyridinium bromide.
-
Pyridine-4-aldoxime (1.0 eq) is reacted with 1,3-dibromopropane (1.5 eq) in a manner analogous to Step 1 of Method A.
-
-
Step 2: Synthesis of 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane dibromide (this compound).
-
1-(3-bromopropyl)-4-(hydroxyiminomethyl)pyridinium bromide (1.0 eq) is reacted with isonicotinamide (1.2 eq) in a manner analogous to Step 2 of Method A.
-
Biological Activity and Efficacy
This compound has been extensively evaluated for its ability to reactivate OP-inhibited AChE both in vitro and in vivo.
In Vitro Reactivation Efficacy
This compound has demonstrated significant reactivation potency against AChE inhibited by a range of nerve agents and pesticides. The tables below summarize the available quantitative data.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human AChE by this compound
| Nerve Agent | This compound Concentration (M) | Reactivation (%) | Comparison Oxime | Comparison Reactivation (%) | Reference |
| Tabun | 10⁻⁵ | ~5% | Obidoxime | ~5% | [1][2] |
| Tabun | 10⁻⁴ | ~15% | Obidoxime | ~15% | [1][2] |
| Sarin | 10⁻⁴ | ~10% | HI-6 | 33% | [4][5] |
| Sarin | 10⁻² | 100% | - | - | [4][5] |
| VX | 10⁻⁵ | ~20% | Obidoxime | ~20% | [6] |
| VX | 10⁻⁴ | ~40% | Obidoxime | ~40% | [6] |
Table 2: In Vitro Reactivation of Pesticide-Inhibited AChE by this compound
| Pesticide (OP) | Enzyme Source | This compound Concentration (M) | Reactivation (%) | Reference |
| Paraoxon | Rat Brain Homogenate | 10⁻⁵ | >10% | [3] |
| Methylchlorpyrifos | Rat Brain Homogenate | 10⁻⁵ | >10% | [3] |
| Dichlorvos (DDVP) | Rat Brain Homogenate | 10⁻⁵ | >10% | [3] |
Intrinsic Acetylcholinesterase Inhibition
An important consideration for AChE reactivators is their own potential to inhibit the enzyme. This compound has a low intrinsic inhibitory activity, which contributes to its favorable safety profile.
Table 3: Intrinsic Inhibitory Activity of this compound against Human AChE
| Compound | IC₅₀ (µM) |
| This compound | > 500 |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Rats after Intramuscular Administration
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~15-30 min | [7] |
| Elimination Half-life (t₁/₂) | ~128 min | [7] |
| Brain Penetration | Low (~2% of plasma concentration) | [7] |
Signaling Pathways and Mechanism of Action
Cholinergic Crisis and AChE Reactivation
The primary mechanism of action of this compound is the reactivation of OP-inhibited AChE at the neuromuscular junction and other cholinergic synapses. The following diagram illustrates the events leading to a cholinergic crisis and the restorative action of this compound.
Potential Role in Alzheimer's Disease Research
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes to the cognitive deficits observed in patients. While this compound is primarily an antidote for OP poisoning, its ability to interact with the cholinergic system makes it a tool for research in neurodegenerative diseases. The following diagram illustrates the cholinergic pathway implicated in Alzheimer's disease.
Experimental Protocols
In Vitro AChE Reactivation Assay (Ellman's Method)
This protocol is a standard method for determining the reactivation potency of oximes.
-
Materials:
-
Source of AChE (e.g., human erythrocyte ghosts, rat brain homogenate)
-
Organophosphate inhibitor (e.g., sarin, VX, paraoxon)
-
This compound and other oximes for comparison
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Inhibition of AChE:
-
Incubate the AChE solution with a known concentration of the organophosphate inhibitor for a specific time to achieve >95% inhibition.
-
Remove the excess inhibitor by dialysis or gel filtration.
-
-
Reactivation:
-
Incubate the inhibited AChE with various concentrations of this compound (or other oximes) for different time intervals.
-
-
Measurement of AChE Activity:
-
At the end of the incubation period, add DTNB and ATCI to the reaction mixture.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
-
Measure the rate of color change at 412 nm using a spectrophotometer. This rate is proportional to the AChE activity.
-
-
Calculation of Reactivation:
-
Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.
-
Determine reactivation kinetic parameters (k_r, K_D, and k_obs) by fitting the data to appropriate kinetic models.
-
-
Conclusion
The this compound compound is a highly promising acetylcholinesterase reactivator with demonstrated efficacy against a range of organophosphorus nerve agents and pesticides. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further development as an antidote for OP poisoning. The detailed synthetic protocols and experimental methodologies provided in this guide are intended to facilitate further research and development of this compound and related compounds. Additionally, its utility as a research tool in the study of cholinergic signaling and neurodegenerative diseases warrants further investigation.
References
- 1. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEJPH: In Vitro Reactivation of Tabun-Inhibited Acetylcholinesterase Using New Oximes - this compound, K005, K033 and K048 [cejph.szu.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
K027: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
K027, identified as 1-[4-hydroxyiminomethylpyridinium]-3-(carbamoylpyridinium) propane (B168953) dibromide, is a promising bisquaternary pyridinium (B92312) oxime with significant potential as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro evaluation, and in vivo efficacy testing are presented, alongside a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the family of bisquaternary pyridinium oximes. Its chemical structure is characterized by two pyridinium rings linked by a propane bridge. One ring contains a hydroxyiminomethyl (oxime) group at the 4-position, which is crucial for its reactivating activity, while the other ring has a carbamoyl (B1232498) group at the 3-position.
Chemical Name: 1-[4-hydroxyiminomethylpyridinium]-3-(carbamoylpyridinium) propane dibromide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₄O₂²⁺ · 2Br⁻ | [1] |
| Molecular Weight | 445.15 g/mol | Inferred from structure |
| pKa | > 8 | |
| logP (calculated) | ||
| Water Solubility | ||
| Appearance |
Note: Further experimental data is required for a complete profile.
Biological Activity and Mechanism of Action
This compound is a potent reactivator of AChE that has been inhibited by organophosphorus compounds, including nerve agents and pesticides.[1] Its primary mechanism of action involves the nucleophilic attack of the deprotonated oxime group on the phosphorus atom of the organophosphate-AChE conjugate. This leads to the cleavage of the OP-enzyme bond and the restoration of normal AChE activity.
Signaling Pathway: Acetylcholinesterase Reactivation
The following diagram illustrates the mechanism of action of this compound in reactivating organophosphate-inhibited acetylcholinesterase.
Caption: Mechanism of this compound in reactivating organophosphate-inhibited acetylcholinesterase.
Pharmacological Data
| Parameter | Value | Species | Route | Reference |
| LD₅₀ | > 1200 mg/kg | Rat | i.p. | [1] |
| IC₅₀ (AChE inhibition) | > 500 µM | Rat | In vitro | |
| Cₘₐₓ | ~586 µM | Rat | i.m. | |
| Plasma Half-life (t₁/₂) | ~60 min | Rat | i.m. | |
| Brain/Plasma Ratio | ~2% | Rat | i.m. | [2] |
Experimental Protocols
Synthesis of this compound
A potential synthesis route for this compound involves the reaction of 1-(3-bromopropyl)-3-carbamoylpyridinium bromide with 4-pyridinealdoxime (B27919).
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: A detailed, step-by-step protocol would require access to specific laboratory procedures from the primary literature which are not fully available in the search results. The following is a generalized procedure based on common organic synthesis techniques for similar compounds.
-
Synthesis of 1-(3-bromopropyl)-3-carbamoylpyridinium bromide:
-
Dissolve nicotinamide in a suitable solvent (e.g., acetonitrile).
-
Add an excess of 1,3-dibromopropane to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
-
-
Synthesis of this compound:
-
Dissolve the intermediate product, 1-(3-bromopropyl)-3-carbamoylpyridinium bromide, in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of 4-pyridinealdoxime to the solution.
-
Reflux the mixture for an extended period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and induce crystallization.
-
Collect the this compound product by filtration, wash with a cold solvent, and dry.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
-
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This assay is used to determine the ability of this compound to reactivate OP-inhibited AChE. The method is based on the measurement of thiocholine (B1204863) produced from the hydrolysis of acetylthiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3]
Workflow Diagram:
Caption: Workflow for the in vitro AChE reactivation assay using Ellman's method.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 7.4).
-
AChE solution (e.g., from electric eel or human erythrocytes) of known activity.
-
Organophosphate inhibitor solution (e.g., dichlorvos) at a concentration sufficient to cause >95% inhibition.
-
This compound solution at various concentrations.
-
DTNB solution (10 mM).
-
Acetylthiocholine iodide (ATCI) solution (75 mM).
-
-
Inhibition Step:
-
In a microplate well, mix the AChE solution with the organophosphate inhibitor.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for complete inhibition.
-
-
Reactivation Step:
-
Add the this compound solution at different concentrations to the wells containing the inhibited enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Measurement of AChE Activity:
-
Add the DTNB solution to each well.
-
Initiate the colorimetric reaction by adding the ATCI substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Include appropriate controls (uninhibited enzyme, inhibited enzyme without reactivator).
-
-
Data Analysis:
-
Calculate the rate of the reaction from the slope of the absorbance versus time plot.
-
Determine the percentage of reactivation for each concentration of this compound relative to the activity of the uninhibited enzyme.
-
In Vivo Therapeutic Efficacy in Organophosphate-Poisoned Rats
This protocol is designed to evaluate the protective effect of this compound in a live animal model of organophosphate poisoning.[4][5]
Workflow Diagram:
Caption: General workflow for in vivo efficacy testing of this compound.
Detailed Protocol:
-
Animals:
-
Use adult male Wistar rats (or a similar strain) with a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Groups:
-
Control Group: Receives the organophosphate and a vehicle (e.g., saline).
-
Atropine Group: Receives the organophosphate and atropine.
-
This compound Group: Receives the organophosphate and this compound.
-
Combination Therapy Group: Receives the organophosphate, atropine, and this compound.
-
-
Poisoning and Treatment:
-
Administer a sublethal or lethal dose of an organophosphate (e.g., dichlorvos (B1670471) at 75% of its LD₅₀) via a specific route (e.g., subcutaneous injection).[4]
-
Immediately after the onset of poisoning symptoms, administer the therapeutic agents (atropine and/or this compound) via a suitable route (e.g., intramuscular injection).[4] Dosages should be based on previous toxicity studies (e.g., 5% of the LD₅₀ for the oxime).[4]
-
-
Observation and Data Collection:
-
Monitor the animals continuously for clinical signs of toxicity (e.g., tremors, convulsions, salivation) and record the time of onset and severity.
-
Record mortality over a 24-hour period.
-
At a predetermined time point (e.g., 60 minutes post-treatment), euthanize a subset of animals from each group and collect blood and tissue samples (e.g., brain, diaphragm) for the measurement of AChE activity using the Ellman's method described above.[4]
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups.
-
Analyze the severity and time of onset of toxicity signs.
-
Determine the level of AChE reactivation in the blood and tissues of the different groups.
-
Conclusion
This compound has demonstrated significant promise as a reactivator of organophosphate-inhibited acetylcholinesterase, with low intrinsic toxicity.[2] The information and protocols provided in this technical guide offer a solid foundation for further research into its efficacy, safety, and potential clinical applications. Future studies should focus on completing the physicochemical profile, optimizing therapeutic protocols, and evaluating its effectiveness against a broader range of organophosphorus compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Research on K027 for Alzheimer's Disease: Information Not Found
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated as "K027" in the context of Alzheimer's disease research and development.
Extensive queries were conducted across multiple databases to locate any data pertaining to the mechanism of action, preclinical studies, clinical trials, or associated signaling pathways of a potential therapeutic agent named this compound. These searches yielded no relevant results, suggesting that "this compound" may be an internal project code not yet disclosed in public forums, a misidentification, or a compound that has not reached the stage of public research dissemination.
The core requirements of the requested in-depth technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without foundational information on the subject.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for Alzheimer's disease are encouraged to consult recent literature on a variety of other compounds currently under investigation. The field is active with numerous small molecules and biologics targeting diverse pathological mechanisms, including but not limited to amyloid-beta aggregation, tau pathology, neuroinflammation, and synaptic dysfunction.
Should "this compound" be an alternative or internal designation for a known therapeutic candidate, providing additional identifying information may enable a successful literature search. Without further details, a technical guide on this specific topic cannot be generated at this time.
Early-Stage Research on K027: A Toxicity and Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
K027 is an experimental bispyridinium oxime developed as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPCs), such as nerve agents and pesticides. By restoring the function of AChE, this compound aims to counteract the toxic effects of OPCs, which include the overstimulation of cholinergic receptors. This technical guide provides a comprehensive overview of the early-stage research on the toxicity and safety profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound.
Table 1: In Vivo Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Gender | Reference |
| Rat (Wistar) | Intramuscular (i.m.) | 686.08 | Female | [1] |
| Rat (Wistar) | Intramuscular (i.m.) | 657.64 - 664.40 | Not Specified | |
| Rat | Intraperitoneal (i.p.) | 612 | Not Specified | [2][3] |
| Mouse (Swiss) | Intramuscular (i.m.) | 565.74 | Female | [1] |
No-Observed-Adverse-Effect-Level (NOAEL) data for this compound from repeated-dose toxicity studies were not available in the public domain at the time of this review.
In Vitro Safety Profile
Studies on human cell lines have been conducted to assess the potential for this compound to cause toxicity at the cellular level.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Key Findings | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Metabolism, Mitochondrial Stress, Apoptosis | No measurable hepatotoxicity. No effect on glycolysis, oxygen consumption, oxidant generation, or mitochondrial membrane potential. Did not activate effector caspases or alter cell viability. | |
| SH-SY5Y | Human Neuroblastoma | Metabolism, Mitochondrial Stress, Apoptosis | No measurable neurotoxicity. No effect on glycolysis, oxygen consumption, oxidant generation, or mitochondrial membrane potential. Did not activate effector caspases or alter cell viability. |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Cytotoxicity Assessment in HepG2 and SH-SY5Y Cells
This protocol is a generalized representation based on standard methodologies for assessing in vitro cytotoxicity, as specific detailed protocols for this compound studies were not available.
1. Cell Culture and Maintenance:
-
HepG2 and SH-SY5Y cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium or Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is added to the wells at various concentrations, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
3. Assessment of Mitochondrial Function and Apoptosis:
-
To assess mitochondrial stress, assays to measure oxygen consumption, reactive oxygen species (ROS) generation, and mitochondrial membrane potential are employed.
-
Apoptosis induction is evaluated by measuring the activity of effector caspases (e.g., caspase-3/7) using commercially available kits.
In Vivo Acute Toxicity Study in Rodents
This protocol is a generalized representation based on standard guidelines for acute toxicity testing.
1. Animal Models and Housing:
-
Wistar rats or Swiss mice are used. Animals are housed in controlled environmental conditions with a standard diet and water ad libitum.
2. Administration of this compound:
-
This compound is administered via the desired route (e.g., intramuscular, intraperitoneal).
-
A range of doses is used to determine the dose-response relationship.
3. Observation and Data Collection:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of up to 14 days.
-
Body weight is recorded before and after administration.
4. Determination of LD50:
-
The median lethal dose (LD50), the dose at which 50% of the animals are expected to die, is calculated using appropriate statistical methods.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.
Caption: Mechanism of this compound in restoring cholinergic signaling.
The diagram above illustrates the sequence of events from normal synaptic function to organophosphate poisoning and subsequent intervention with this compound. This compound acts by cleaving the organophosphate from the active site of AChE, thereby restoring the enzyme's ability to hydrolyze acetylcholine and terminate the nerve signal.
The downstream effects of this compound are primarily the reversal of the toxic effects of OPCs, which result from the overstimulation of muscarinic and nicotinic acetylcholine receptors. By restoring normal ACh levels, this compound helps to re-establish homeostasis in the cholinergic system. Currently, there is limited publicly available information on the direct off-target effects of this compound on other signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical safety assessment of a compound like this compound.
Caption: Preclinical safety assessment workflow for this compound.
This workflow demonstrates the logical progression of toxicity and safety studies, starting from in vitro assessments to more complex in vivo studies, culminating in an integrated risk assessment to determine the safety profile of the compound.
Conclusion
Early-stage research indicates that this compound has a favorable safety profile, characterized by low acute toxicity in animal models and a lack of significant cytotoxicity in human cell lines. Its primary mechanism of action is well-defined as the reactivation of inhibited acetylcholinesterase. However, a comprehensive understanding of its safety requires further investigation, particularly through repeated-dose toxicity studies to establish a No-Observed-Adverse-Effect-Level (NOAEL). The information presented in this guide serves as a foundational resource for researchers and professionals involved in the continued development of this compound as a potential therapeutic agent.
References
Methodological & Application
K027 Experimental Protocols for In Vivo Studies: Application Notes
Disclaimer: The designation "K027" refers to at least two distinct experimental compounds in scientific literature: an oxime reactivator of acetylcholinesterase (AChE) and a cephalosporin (B10832234) antibiotic (Fthis compound). This document provides detailed in vivo experimental protocols for both compounds to ensure comprehensive coverage for researchers. Please identify the specific compound relevant to your research to apply the correct protocol.
Part 1: Oxime this compound for Organophosphate Poisoning Studies
Compound: this compound (a bispyridinium oxime)
Application: An experimental antidote for poisoning by organophosphorus compounds (OPCs), such as nerve agents and pesticides. It functions by reactivating acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OPCs.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of oxime this compound.
Table 1: Pharmacokinetic Parameters of Oxime this compound in Rats
| Parameter | Value | Species | Administration Route | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | Rat | Intramuscular (i.m.) | [1][2][3][5] |
| Brain Penetration | ~2% | Rat | Intramuscular (i.m.) | [1][2][3][5] |
| Maximum Plasma Concentration | Not specified | Rat | Intramuscular (i.m.) | [1][2][3][5] |
| Clearance from Central Nervous System | Rapid | Rat | Intramuscular (i.m.) | [7] |
Table 2: In Vivo Efficacy of Oxime this compound in Animal Models of Organophosphate Poisoning
| Animal Model | Organophosphate | Outcome | Efficacy | Reference |
| Rat | Dichlorvos (DDVP) | Reduction of lethal effects | Most efficacious among tested oximes | [6] |
| Rat | Dichlorvos (DDVP) | AChE reactivation in erythrocytes and diaphragm | Significant reactivation | [6] |
| Rat | Tabun | In vivo AChE reactivation | Comparable to obidoxime (B3283493) and trimedoxime | [2] |
| Mouse/Rat | Various OPCs | Protection from toxicity | Comparable or more efficacious than pralidoxime (B1201516) and obidoxime | [1][2][3][5] |
Table 3: Acute Toxicity of Oxime this compound
| Species | LD50 | Administration Route | Key Finding | Reference |
| Rat | Not specified | Intramuscular (i.m.) | Lower toxicity than other tested oximes | [6] |
| Rat/Mouse | Not specified | Not specified | Low acute toxicity | [2] |
Experimental Protocols
Objective: To assess the ability of oxime this compound to reduce the lethal effects of DDVP and reactivate inhibited AChE in rats.
Materials:
-
Male Wistar rats
-
Dichlorvos (DDVP)
-
Oxime this compound
-
Atropine (B194438) sulfate
-
Saline solution
-
Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Induction of Poisoning: Induce acute poisoning by administering a subcutaneous injection of DDVP at a predetermined lethal dose (e.g., 75% of the LD50).
-
Antidotal Treatment: Immediately following DDVP administration, treat the animals with an intramuscular injection of oxime this compound (at a dose equivalent to 5% of its LD50) and/or atropine (10 mg/kg). A control group should receive saline.
-
Observation: Monitor the animals for signs of toxicity and mortality over a 24-hour period.
-
AChE Activity Measurement: In a separate cohort of animals, collect blood and diaphragm tissue samples 60 minutes after DDVP exposure and treatment. Determine AChE activity in erythrocytes and diaphragm homogenates using a standard spectrophotometric method (e.g., Ellman's assay).
Endpoint Analysis:
-
Compare the survival rates between the different treatment groups.
-
Analyze the percentage of AChE reactivation in the this compound-treated groups compared to the DDVP-only group.
Signaling Pathway and Experimental Workflow
References
- 1. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. "The Experimental Oxime this compound—A Promising Protector From Organophosphate" by Dietrich E. Lorke and Georg Petroianu [digitalcommons.fiu.edu]
- 5. The Experimental Oxime this compound-A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-dependent changes of oxime this compound concentrations in different parts of rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for K027 in Preclinical Alzheimer's Disease Research
Disclaimer: The following information is intended for research purposes only. There is currently no direct scientific literature on the use of the acetylcholinesterase (AChE) reactivator K027 in animal models of Alzheimer's disease (AD). The protocols and data presented here are adapted from studies investigating this compound as an antidote for organophosphate poisoning. Researchers should exercise extreme caution and conduct thorough validation before applying this information to AD models.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A key feature of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). Current symptomatic treatments for AD include acetylcholinesterase inhibitors (AChEIs), which increase the synaptic levels of ACh.
This compound is a potent reactivator of AChE that has been inhibited by organophosphates.[1] While its primary application has been in toxicology, its ability to modulate AChE activity presents a potential, though unexplored, tool for investigating the cholinergic system in the context of AD.
Theoretical Rationale for this compound in Alzheimer's Disease Models
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is critical to the cognitive and memory deficits observed in patients. While AChE inhibitors are used therapeutically, an AChE reactivator like this compound could serve as a valuable experimental tool to:
-
Probe the dynamics of the cholinergic system: By rapidly reversing AChE inhibition, this compound could be used to study the downstream consequences of transient changes in acetylcholine levels in AD models.
-
Investigate the role of AChE in AD pathology: While inhibition is the therapeutic goal, understanding the effects of reactivating AChE at different stages of the disease could provide insights into the complex role of this enzyme beyond simple neurotransmitter degradation.
Quantitative Data from in vivo Studies (Non-AD Models)
The following table summarizes available quantitative data for this compound administration in animal models from studies on organophosphate poisoning. These values should be considered as a starting point for dose-range finding studies in AD models.
| Parameter | Animal Model | Dosage | Administration Route | Study Context |
| Therapeutic Efficacy | Rat (Wistar) | 5% of LD₅₀ | Intramuscular (i.m.) | Dichlorvos (DDVP) Poisoning[2] |
| AChE Reactivation | Rat (Wistar) | 52 µmol/kg | Intramuscular (i.m.) | Dichlorvos (DDVP) Poisoning[3] |
| Pharmacokinetics | Pig | N/A | Intramuscular (i.m.) | Characterization of plasma and brain concentrations[4] |
Experimental Protocols (Adapted from Toxicology Studies)
Important: These protocols are adapted from non-AD studies and must be optimized and validated for use in Alzheimer's disease animal models.
Protocol 1: Preparation and Administration of this compound to Rodent Models
Objective: To prepare and administer this compound to rodent models for in vivo studies.
Materials:
-
This compound (CAS: 6586-37-4)
-
Sterile 0.9% saline
-
Appropriate solvents for formulation (e.g., DMSO, PEG400, corn oil, Carboxymethyl cellulose)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Syringes and needles for the chosen administration route (e.g., i.m., i.p., oral gavage)
-
Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation (Example for Intramuscular Injection): a. Prepare a stock solution of this compound by dissolving it in a minimal amount of a suitable solvent like DMSO. b. For the final injection volume, dilute the stock solution in sterile saline or a vehicle like corn oil (e.g., 10% DMSO in 90% corn oil).[1] c. Vortex thoroughly to ensure a homogenous suspension or solution. Gentle warming or sonication may aid dissolution. d. Prepare fresh on the day of the experiment.
-
Dosing Calculation: a. Weigh each animal accurately before administration. b. Calculate the required dose based on the animal's body weight. For example, for a 52 µmol/kg dose in a 30g mouse (this compound MW = 446.14 g/mol ):
- Dose (mg/kg) = 52 µmol/kg * 446.14 g/mol / 1000 = 23.2 mg/kg
- Total dose for 30g mouse = 23.2 mg/kg * 0.03 kg = 0.696 mg c. Calculate the volume to inject based on the concentration of your prepared this compound formulation.
-
Administration: a. Gently restrain the animal. b. For intramuscular (i.m.) injection, administer the calculated volume into the thigh muscle. c. For intraperitoneal (i.p.) injection, administer into the lower abdominal quadrant. d. For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.
-
Post-Administration Monitoring: a. Monitor the animals closely for any adverse effects, especially in initial dose-finding studies. b. Proceed with planned behavioral testing or sample collection at the designated time points.
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic synapse showing ACh synthesis, release, and degradation, with points of intervention for AChE inhibitors and reactivators like this compound.
Experimental Workflow
Caption: A hypothetical experimental workflow for evaluating the efficacy of this compound in an animal model of Alzheimer's disease.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists discovered a new mechanism that causes Alzheimer's disease [techexplorist.com]
Application Notes and Protocols for Measuring K027 Efficacy in Reactivating Acetylcholinesterase (AChE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of the acetylcholinesterase (AChE) reactivator, K027. The protocols described herein are essential for the pre-clinical evaluation of this compound as a potential medical countermeasure against organophosphate (OP) poisoning.
Introduction
Organophosphorus compounds, including nerve agents (e.g., tabun, sarin, VX) and pesticides, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine (B194438), and an AChE reactivator, typically an oxime.
This compound (1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane (B168953) dibromide) is a novel bisquaternary oxime that has shown promise as a potent reactivator of OP-inhibited AChE.[1][2][3] This document outlines the key in vitro and in vivo techniques to quantify the reactivation efficacy of this compound.
Data Presentation: In Vitro Reactivation of AChE by this compound
The efficacy of this compound in reactivating AChE inhibited by various organophosphates has been quantified in several in vitro studies. The following tables summarize the key findings, including reactivation percentages and kinetic constants.
Table 1: Reactivation of Organophosphate-Inhibited Human Erythrocyte AChE by this compound and Standard Oximes.
| Organophosphate Inhibitor | Oxime (Concentration) | Reactivation (%) | Reference |
| Leptophos-oxon | This compound (10 µM) | 16.4 | [4] |
| This compound (100 µM) | 49.3 | [4] | |
| Obidoxime (10 µM) | 31.4 | [4] | |
| Obidoxime (100 µM) | 50.3 | [4] | |
| Trimedoxime (10 µM) | 26.4 | [4] | |
| Trimedoxime (100 µM) | 51.3 | [4] | |
| HI-6 (10 µM) | 11.6 | [4] | |
| HI-6 (100 µM) | 32.8 | [4] | |
| Paraoxon | This compound | 86.0 | [4] |
| Obidoxime | 96.9 | [4] | |
| Trimedoxime | 86.0 | [4] |
Table 2: Reactivation of Tabun-Inhibited AChE by this compound and Other Oximes.
| Oxime (Concentration) | Reactivation (%) | Reference |
| This compound (10⁻³ M) | 16 | [2] |
| K048 (10⁻³ M) | 28 | [2] |
| K005 (10⁻³ M) | 15 | [2] |
Table 3: Kinetic Constants for the Reactivation of Tabun-Inhibited AChE by this compound.
| Kinetic Parameter | Value | Unit | Reference |
| kR (breakdown of intermediate complex) | 1.08 | min⁻¹ | [2] |
| KR (affinity for tabun-inhibited AChE) | 1.43 x 10⁻⁴ | M | [2] |
| kr (overall reactivation ability) | 7.55 x 10³ | M⁻¹min⁻¹ | [2] |
Table 4: Kinetic Constants for the Reactivation of DFP-Inhibited Electric Eel AChE by this compound.
| Kinetic Parameter | Value | Unit | Reference |
| kr2 (overall efficiency) | 2.95 | mM⁻¹min⁻¹ | [5] |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound Reactivation Efficacy using the Ellman Assay
The Ellman assay is a widely used, simple, and robust spectrophotometric method for determining AChE activity.[6][7][8] It is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)
-
Organophosphate inhibitor (e.g., paraoxon, tabun)
-
This compound and other reference oximes
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4 or 8.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4 or 8.0.
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.
-
Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired working concentration (e.g., 1 U/mL). Keep on ice.
-
Prepare stock solutions of the organophosphate inhibitor and this compound in the appropriate solvent (e.g., phosphate buffer or an organic solvent at a low final concentration).
-
-
AChE Inhibition:
-
In the wells of a 96-well plate, add the AChE solution.
-
Add the organophosphate inhibitor to the wells to achieve the desired final concentration for inhibition.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for AChE inhibition.
-
-
Reactivation with this compound:
-
Following the inhibition step, add different concentrations of this compound (and other reference oximes in separate wells) to the inhibited AChE.
-
Incubate the plate for a defined reactivation period (e.g., 10, 20, or 30 minutes) at the same controlled temperature.
-
-
Measurement of AChE Activity:
-
To each well, add the DTNB solution.
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Controls:
-
Negative Control (Uninhibited AChE): AChE solution with buffer instead of the inhibitor.
-
Positive Control (Inhibited AChE): AChE solution with the inhibitor but without the reactivator.
-
Blank: All reagents except the AChE solution.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [ (Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited) ] x 100
-
Protocol 2: General Outline for In Vivo Assessment of this compound Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context.[9][10] These studies typically involve animal models of organophosphate poisoning.
Animal Model:
-
Commonly used animal models include rats, mice, and guinea pigs.
General Procedure:
-
Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Administer the organophosphate inhibitor at a predetermined lethal or sublethal dose (e.g., LD₅₀).
-
After a short interval (e.g., 1 minute), administer the therapeutic intervention, which typically includes atropine and the oxime reactivator (this compound or a reference oxime).
-
-
Observation:
-
Monitor the animals for signs of toxicity and mortality over a specified period (e.g., 24 hours).
-
-
Biochemical Analysis:
-
At different time points, blood samples can be collected to measure AChE activity in erythrocytes.
-
At the end of the experiment, animals can be euthanized, and tissues (e.g., brain, diaphragm) can be collected to determine the extent of AChE reactivation in different compartments.
-
-
Data Analysis:
-
The primary endpoint is typically the protective ratio, calculated as the ratio of the LD₅₀ of the organophosphate in the treated group to the LD₅₀ in the untreated group.
-
AChE activity in blood and tissues is measured using the Ellman assay as described in Protocol 1.
-
Visualizations
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for in vitro assessment of this compound's AChE reactivation efficacy.
References
- 1. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 10. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
Application of K027 in High-Throughput Screening for Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, including nerve agents and pesticides, pose a significant threat due to their ability to irreversibly inhibit acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an AChE reactivator, typically an oxime, which can restore enzyme function. K027, a bisquaternary oxime, has emerged as a promising candidate for a broad-spectrum AChE reactivator. High-throughput screening (HTS) is an essential tool in the discovery and optimization of novel AChE reactivators like this compound, enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
Principle of the Assay
The high-throughput screening of AChE reactivators is typically performed using a modified Ellman's method in a microplate format. The assay involves three key steps:
-
Inhibition: Acetylcholinesterase is first inhibited by an organophosphate compound.
-
Reactivation: The inhibited enzyme is then incubated with the potential reactivator, such as this compound.
-
Activity Measurement: The restored AChE activity is quantified by measuring the rate of hydrolysis of a substrate, acetylthiocholine (B1193921) (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. An increase in the rate of color formation indicates successful reactivation of the enzyme.
Data Presentation
The reactivation potency of this compound has been evaluated against AChE inhibited by various organophosphates. The following tables summarize the quantitative data from several in vitro studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Reactivation of Tabun-Inhibited Acetylcholinesterase by this compound and Other Oximes
| Reactivator | Concentration (M) | Reactivation Potency (%) | Source of AChE |
| This compound | 10⁻³ | 16 | Rat Brain Homogenate |
| K005 | 10⁻³ | 15 | Rat Brain Homogenate |
| K048 | 10⁻³ | 28 | Rat Brain Homogenate |
| K033 | 10⁻³ | Not sufficient | Rat Brain Homogenate |
| Pralidoxime | - | Lower than K048 | Rat Brain Homogenate |
| Obidoxime (B3283493) | - | Comparable to K048 | Rat Brain Homogenate |
| HI-6 | - | Lower than K048 | Rat Brain Homogenate |
Data extracted from Kuca et al., 2004.[1]
Table 2: In Vitro Reactivation of Sarin (B92409), VX, and Tabun-Inhibited Acetylcholinesterase by this compound and Other Oximes
| Inhibitor | Reactivator | Reactivation Potency Comparison |
| Sarin | This compound | Lower than other tested oximes (pralidoxime, obidoxime, HI-6), but still significant. |
| VX | This compound | Comparable to obidoxime. |
| Tabun | This compound | Comparable to obidoxime and higher than HI-6. |
Data extracted from Kuca et al., 2003.[2]
Table 3: In Vitro Reactivation of Leptophos-Oxon-Inhibited Human Acetylcholinesterase by this compound and Other Oximes
| Reactivator | Concentration (µM) | Reactivation Potency (%) |
| This compound | 10 | 16.4 |
| This compound | 100 | 49.3 |
| Obidoxime | 10 | 31.4 |
| Obidoxime | 100 | 50.3 |
| Trimedoxime | 10 | 26.4 |
| Trimedoxime | 100 | 51.3 |
| Methoxime | 100 | 52.6 |
| HI-6 | 10 | 11.6 |
| HI-6 | 100 | 32.8 |
| K075 | 10 | 14.2 |
| K075 | 100 | 33.8 |
| K074 | 10 | 12.6 |
| K074 | 100 | 28.1 |
| K203 | 100 | 30.8 |
| K048 | 100 | 26.1 |
Data extracted from Jun et al., 2010.[3]
Table 4: Human Serum Albumin (HSA) Binding of this compound and Other Oximes
| Compound | HSA Binding (%) |
| This compound | 5 |
| HI-6 | 1 |
| Obidoxime | 7 |
| Trimedoxime | 6 |
| K075 | 10 |
| K127 | 4 |
| K203 | 15 |
| K282 | 12 |
Data extracted from Zemek et al., 2013.[4]
Experimental Protocols
High-Throughput Screening Protocol for AChE Reactivators
This protocol is adapted for a 384- or 1536-well microplate format and is based on established HTS methods for AChE reactivators.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate such as NIMP)
-
This compound and other test compounds
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
384- or 1536-well microplates (black, clear bottom for colorimetric reading)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, dispense nanoliter volumes of test compounds (including this compound as a positive control) and DMSO (negative control) into the wells of the microplate.
-
-
Enzyme Inhibition:
-
Prepare a solution of AChE in assay buffer.
-
Prepare a solution of the organophosphate inhibitor in assay buffer.
-
Add the AChE solution to the wells.
-
Immediately after, add the organophosphate inhibitor solution to all wells except for the 100% activity control wells (which receive buffer instead).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for complete inhibition of the enzyme.
-
-
Reactivation:
-
Add the test compounds (pre-plated in step 1) or control reactivators to the inhibited enzyme mixture.
-
Incubate the plate for a specific duration (e.g., 10-30 minutes) at room temperature to allow for reactivation to occur.
-
-
Substrate Addition and Signal Detection:
-
Prepare a substrate-reagent mixture containing ATCh and DTNB in assay buffer.
-
Add the substrate-reagent mixture to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically over a period of 5-10 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of reactivation for each test compound using the following formula: % Reactivation = [(V_t - V_i) / (V_0 - V_i)] * 100 Where:
-
V_t = Rate of reaction in the presence of the test compound
-
V_i = Rate of reaction of the inhibited enzyme (negative control)
-
V_0 = Rate of reaction of the uninhibited enzyme (100% activity control)
-
-
For active compounds, perform dose-response experiments to determine the concentration that results in 50% reactivation (RC50).
Visualizations
Caption: High-throughput screening workflow for AChE reactivators.
Caption: Mechanism of AChE inhibition and reactivation by this compound.
References
Protocol for synthesizing K027 in a research laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of K027, also known as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. This compound is a chalcone (B49325) derivative with potential applications in various research fields. This protocol is intended for use in a research laboratory setting by qualified personnel.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 3,5-dimethoxybenzaldehyde (B42067) (2.5 mmol) | [1] |
| Starting Material 2 | 2-methoxyacetophenone (B1211565) (2 mmol) | [1] |
| Reagent | 50% aqueous KOH solution (2 ml) | [1] |
| Solvent | Ethanol (B145695) (30 ml) | [1] |
| Reaction Temperature | Room Temperature (after initial cooling) | [1] |
| Reaction Time | 5 hours | [1] |
| Crude Product Yield | 560 mg (94%) | [1] |
| Purification Method | Recrystallization from ethanol | [1] |
| Final Product Melting Point | 353–355 K | [1] |
| Molecular Formula | C18H18O4 | [1] |
| Molecular Weight | 298.32 g/mol | [1] |
Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis
This protocol details the synthesis of this compound via a base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between 3,5-dimethoxybenzaldehyde and 2-methoxyacetophenone.
Materials and Reagents:
-
3,5-dimethoxybenzaldehyde
-
2-methoxyacetophenone
-
Ethanol
-
50% aqueous Potassium Hydroxide (KOH) solution
-
3 N Hydrochloric Acid (HCl) solution
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 415 mg (2.5 mmol) of 3,5-dimethoxybenzaldehyde in 30 ml of ethanol.[1]
-
Add 300 mg (2 mmol) of 2-methoxyacetophenone to the solution.[1]
-
Place the flask in an ice bath to cool the reaction mixture to approximately 276 K.[1]
-
Base Addition: While stirring, slowly add 2 ml of a 50% aqueous KOH solution to the cooled reaction mixture.[1]
-
Reaction: Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.[1]
-
Precipitation: After 5 hours, pour the reaction mixture into 50 ml of iced water.[1]
-
Acidification: Acidify the mixture to a pH of 3 using a 3 N HCl solution. This will cause a precipitate to form.[1]
-
Isolation of Crude Product: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with water.[1]
-
The resulting crude solid should be approximately 560 mg, yielding a 94% crude yield.[1]
-
Purification: Recrystallize the crude solid from ethanol to obtain pure single crystals of this compound.[1]
-
Drying and Characterization: Dry the purified crystals and determine the melting point, which is expected to be in the range of 353–355 K.[1]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action Context
While a classical signaling pathway has not been elucidated for this compound, it has been identified as a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE).[2] This suggests its primary biological activity is the restoration of AChE function after exposure to organophosphorus compounds. The diagram below provides a conceptual representation of this mechanism.
References
Application Notes and Protocols for K027 in Synaptic Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K027 is a potent bisquaternary oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates (OPs), such as nerve agents and pesticides.[1][2][3] In the context of neuroscience research, this compound is not a tool for general modulation of synaptic transmission but serves a specific and critical role: the study of the recovery of cholinergic synaptic function following toxic insult.
Organophosphates cause severe disruption of synaptic transmission by irreversibly inhibiting AChE. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in overstimulation of nicotinic and muscarinic acetylcholine receptors, and ultimately leading to a cholinergic crisis.[1] this compound offers a mechanism to reverse this inhibition, thereby allowing researchers to investigate the dynamics of synaptic recovery and the efficacy of therapeutic interventions at the cellular and network levels.
These application notes provide a framework for utilizing this compound to study the restoration of synaptic function and neurotransmission in experimental models of organophosphate poisoning.
Mechanism of Action
This compound functions by nucleophilically attacking the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This action displaces the organophosphate from the enzyme, thereby regenerating active AChE. The restored enzyme can then resume its normal function of hydrolyzing acetylcholine in the synaptic cleft, re-establishing normal cholinergic neurotransmission.
Mechanism of this compound in a Cholinergic Synapse.
Quantitative Data for this compound
The following table summarizes the in vitro reactivation potency of this compound against acetylcholinesterase inhibited by various organophosphates.
| Organophosphate Inhibitor | This compound Concentration (µM) | Reactivation Percentage (%) | Species | Reference |
| Leptophos-oxon | 10 | 16.4 | Human | [4] |
| Leptophos-oxon | 100 | 49.3 | Human | [4] |
| Paraoxon | 10 | Reactivates | Rat | [5] |
| Methylchlorpyrifos | 10 | Reactivates | Rat | [5] |
| Sarin | 1000 | Efficient Reactivation | Rat | [5] |
| VX | 1000 | Efficient Reactivation | Rat | [5] |
| Russian VX | 1000 | Efficient Reactivation | Rat | [5] |
| Dicrotophos | 1000 | Efficient Reactivation | Rat | [5] |
| Tabun | 1000 | Low Reactivation | Rat | [5] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of Synaptic Recovery in Brain Slices
This protocol describes how to use this compound to study the recovery of synaptic transmission in an acute brain slice preparation following organophosphate-induced synaptic depression.
Materials:
-
Standard artificial cerebrospinal fluid (aCSF)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound
-
Brain slice preparation equipment (vibratome, microscope)
-
Electrophysiology rig (amplifier, digitizer, electrodes, perfusion system)
-
Experimental animals (e.g., rats, mice)
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the experimental animal using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) by stimulating afferent fibers and recording the response in the target region.
-
AChE Inhibition: Apply the organophosphate inhibitor (e.g., 10 µM paraoxon) to the perfusion bath. Monitor the synaptic response until a stable level of depression is observed. This is due to the overstimulation and subsequent desensitization of ACh receptors.
-
This compound Application: Co-apply this compound (e.g., 100 µM) with the organophosphate inhibitor. Continuously record the synaptic response to monitor the recovery of synaptic transmission.
-
Data Analysis: Measure the amplitude and/or slope of the synaptic response over time. Quantify the extent and rate of recovery of synaptic function following the application of this compound.
Workflow for assessing synaptic recovery with this compound.
Protocol 2: In Vivo Assessment of AChE Reactivation in Brain Tissue
This protocol outlines a procedure to measure the in vivo efficacy of this compound in reactivating AChE in different brain regions following organophosphate exposure.
Materials:
-
Experimental animals (e.g., rats)
-
Organophosphate (e.g., dichlorvos)
-
This compound
-
Atropine
-
Tissue homogenization buffer
-
AChE activity assay kit (Ellman's reagent)
-
Spectrophotometer
Methodology:
-
Animal Dosing: Administer the organophosphate to the experimental animals. A control group should receive a vehicle injection.
-
Antidotal Treatment: At a specified time post-exposure, treat the animals with this compound and atropine.[3]
-
Tissue Collection: At various time points after treatment, euthanize the animals and dissect specific brain regions (e.g., hippocampus, cortex, cerebellum).
-
Tissue Homogenization: Homogenize the brain tissue samples in an appropriate buffer.
-
AChE Activity Measurement: Determine the AChE activity in the tissue homogenates using a colorimetric assay (e.g., Ellman's method).
-
Data Analysis: Calculate the percentage of AChE reactivation in the this compound-treated group compared to the organophosphate-only group. Analyze the time course of reactivation in different brain regions.
Concluding Remarks
This compound is a valuable research tool for investigating the mechanisms of organophosphate-induced neurotoxicity and the subsequent recovery of synaptic function. The protocols outlined above provide a starting point for researchers to design experiments that can elucidate the dynamics of AChE reactivation and the restoration of cholinergic neurotransmission in both in vitro and in vivo models. Due to its low toxicity and high efficacy, this compound is a promising candidate for further research into antidotal therapies for organophosphate poisoning.[3]
References
- 1. Acetylcholinesterase reactivators (HI-6, obidoxime, trimedoxime, this compound, K075, K127, K203, K282): structural evaluation of human serum albumin binding and absorption kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
Application Notes: Practical Guide for the Dissolution and Storage of REV-ERB Agonists for Experimental Use
Introduction
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that function as key transcriptional repressors in the mammalian circadian clock.[1] They play a crucial role in integrating the body's internal timekeeping with metabolic and inflammatory pathways.[2] Synthetic REV-ERB agonists are valuable pharmacological tools for investigating these processes. Proper handling, dissolution, and storage of these compounds are critical for ensuring experimental reproducibility and obtaining reliable data.
This document provides a practical guide for researchers, scientists, and drug development professionals on the effective dissolution and storage of synthetic REV-ERB agonists. While the specific compound "K027" was requested, it is not a widely documented REV-ERB agonist in publicly available literature. Therefore, this guide will use the well-characterized and commonly used REV-ERB agonist SR9009 as a representative example. The principles and protocols outlined here are generally applicable to other similar small molecules.
Solubility Data
The solubility of a compound is a critical factor in preparing stock solutions for in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for dissolving hydrophobic small molecules like SR9009.[3][4] All quantitative data is summarized in Table 1 for easy reference.
Table 1: Solubility of SR9009 in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)* | Notes |
| DMSO | ≥ 30 mg/mL[3][4] | ≥ 68.5 mM | Hygroscopic DMSO can impact solubility; use a fresh, unopened bottle for best results.[5] Sonication may be required.[6] |
| Ethanol | ~14 mg/mL[3][4] | ~32.0 mM | Less cytotoxic than DMSO for some cell lines, but has lower solvating capacity for SR9009. |
| DMF | ~30 mg/mL[3][4] | ~68.5 mM | Dimethylformamide is another suitable solvent. |
*Molar equivalent calculated based on SR9009 molecular weight of 437.94 g/mol .[7]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a REV-ERB agonist (using SR9009 as the example), which is a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
REV-ERB Agonist (e.g., SR9009) solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of SR9009 (MW: 437.94), you would weigh 0.438 mg. It is often more practical to weigh a larger mass (e.g., 4.38 mg) and dissolve it in a larger volume (e.g., 1 mL) to create a higher concentration stock (e.g., 10 mM) that can be diluted later.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound is slow to dissolve, brief sonication in a water bath can be applied to facilitate dissolution.[6]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
General Experimental Workflow
The following diagram illustrates a typical workflow from receiving a solid compound to its application in a cell-based experiment.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound. Recommendations for both solid and solution forms are provided in Table 2.
Table 2: Recommended Storage Conditions for SR9009
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C[4] | ≥ 3 Years[6] | Protect from light. Store in a tightly sealed container. |
| Stock Solution (in DMSO) | -20°C | Up to 6 months[7][8] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 Year[6] | Recommended for longer-term storage to minimize degradation. |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Sensitivity: Store both solid compound and stock solutions protected from light, for example, by using amber vials or wrapping tubes in foil.
Mechanism of Action & Signaling Pathway
REV-ERB agonists like SR9009 exert their effects by binding to the REV-ERBα/β nuclear receptors.[3] Unlike many nuclear receptors that activate gene expression, REV-ERBs function as transcriptional repressors.[1] The binding of an agonist enhances this repression.
The core mechanism involves the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylases (HDACs).[1] This complex leads to chromatin condensation at the promoter regions of target genes, thereby silencing their transcription. A primary target of REV-ERB is the BMAL1 gene, a master regulator of the circadian clock.[9] By repressing BMAL1, REV-ERB agonists can modulate the entire circadian cycle.
The diagram below illustrates this signaling pathway.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.
-
Safety Data Sheet (SDS): Before use, researchers must review the complete Safety Data Sheet provided by the manufacturer for comprehensive hazard information.[4]
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR9009 | Autophagy | TargetMol [targetmol.com]
- 7. REV-ERB Agonist II, SR9009 [sigmaaldrich.com]
- 8. Stenabolic (SR9009) | REV-ERB agonist | Probechem Biochemicals [probechem.com]
- 9. Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K027 in Organ-on-a-Chip Models of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, induce severe neurotoxicity primarily by inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[1] The oxime K027 (1-(4-hydroxyiminomethyl–pyridinium)-3-(4-carbamoylpyridinium) propane (B168953) dibromide) is a promising reactivator of OP-inhibited AChE.[2][3] While its efficacy has been demonstrated in traditional in vitro and in vivo models, its evaluation in more physiologically relevant human-based systems is lacking.
Organ-on-a-chip (OoC) technology offers a powerful platform to model human neurotoxicity and evaluate therapeutic interventions with greater accuracy than conventional cell cultures or animal models.[4][5] These microfluidic devices can recapitulate key aspects of the neural microenvironment, including 3D cell co-cultures and fluid flow.[6][7]
This document provides a detailed, albeit conceptual, application framework and protocol for utilizing a neuron-on-a-chip model to investigate the neuroprotective and therapeutic efficacy of this compound against OP-induced neurotoxicity. As direct experimental evidence for this specific application is not yet available in published literature, this guide serves as a forward-looking roadmap for researchers aiming to explore this novel intersection of compound testing and advanced in vitro modeling.
Proposed Mechanism of Action of this compound in a Neurotoxicity Model
This compound functions by reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime moiety of this compound nucleophilically attacks the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE, removing the inhibitory group and restoring the enzyme's function.
Caption: Hypothesized mechanism of this compound in reactivating organophosphate-inhibited acetylcholinesterase (AChE) at a synapse.
Experimental Design: A Hypothetical Organ-on-a-Chip Approach
This section outlines a proposed experimental setup using a two-chamber neuron-on-a-chip device to model OP-induced neurotoxicity and assess the therapeutic potential of this compound.
Organ-on-a-Chip Model
A commercially available or custom-fabricated two-chamber microfluidic device is proposed. The device would consist of a central chamber for 3D neuronal culture and two flanking channels for media perfusion. This design allows for the establishment of a stable neuronal culture and the controlled introduction of neurotoxins and therapeutic compounds.
Experimental Workflow
The proposed experimental workflow is as follows:
-
Cell Seeding and Culture: Co-culture of human induced pluripotent stem cell (iPSC)-derived neurons and astrocytes in the central chamber.
-
Neuronal Differentiation and Maturation: Perfusion with differentiation and maturation media to form a functional neuronal network.
-
Induction of Neurotoxicity: Introduction of an organophosphate, such as paraoxon (B1678428), into the perfusion media to inhibit AChE and induce neurotoxicity.[8]
-
Therapeutic Intervention: Administration of this compound through the perfusion media following neurotoxin exposure.
-
Endpoint Analysis: Assessment of neuronal viability, AChE activity, and neurite outgrowth.
Caption: Proposed experimental workflow for assessing this compound efficacy in a neuron-on-a-chip model of neurotoxicity.
Detailed Experimental Protocols
The following are hypothetical, detailed protocols for the key experiments.
Protocol 1: Cell Culture and Differentiation in the Microfluidic Device
-
Device Preparation: Sterilize the microfluidic device according to the manufacturer's instructions. Coat the central chamber with an appropriate extracellular matrix solution (e.g., Poly-L-ornithine and laminin) to promote cell attachment.
-
Cell Seeding: Prepare a co-culture suspension of iPSC-derived neurons and astrocytes at a 4:1 ratio in neuronal differentiation medium. Seed the cell suspension into the central chamber of the device.
-
Cell Differentiation and Maturation: Place the device in an incubator at 37°C and 5% CO2. Perfuse the side channels with neuronal maturation medium at a low flow rate (e.g., 10-30 µL/hr) for 7-14 days to allow for the formation of a mature neuronal network.
Protocol 2: Induction of Neurotoxicity and this compound Treatment
-
Neurotoxin Preparation: Prepare a stock solution of paraoxon in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration in the neuronal culture medium.
-
Neurotoxin Exposure: Replace the medium in one of the perfusion reservoirs with the paraoxon-containing medium. Perfuse the device for a predetermined duration (e.g., 1-3 hours) to induce neurotoxicity.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water and dilute it to the desired final concentration in fresh neuronal culture medium.
-
This compound Treatment: After the neurotoxin exposure period, replace the paraoxon-containing medium with the this compound-containing medium and perfuse for the desired treatment duration (e.g., 24-48 hours).
Protocol 3: Endpoint Analysis
-
Neuronal Viability Assay:
-
Prepare a solution of calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in phosphate-buffered saline (PBS).
-
Introduce the staining solution into the device and incubate for 30 minutes.
-
Image the central chamber using a fluorescence microscope and quantify the percentage of live and dead cells.
-
-
Acetylcholinesterase (AChE) Activity Assay (Adapted Ellman's Method): [9]
-
Collect the cell lysate from the central chamber of the device.
-
In a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine (B1193921) iodide (ATCI).
-
Measure the absorbance at 412 nm over time using a plate reader.
-
Calculate the AChE activity based on the rate of color change.
-
-
Neurite Outgrowth Analysis: [10][11]
-
Fix the cells within the device using 4% paraformaldehyde.
-
Permeabilize the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Acquire high-resolution images of the neuronal network.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify total neurite length and branching.
-
Data Presentation
The following table summarizes the key experimental parameters for this proposed study.
| Parameter | Description | Proposed Values/Conditions | Endpoint Measured |
| Cell Types | Human iPSC-derived neurons and astrocytes | Neurons:Astrocytes ratio of 4:1 | Cell morphology and network formation |
| Neurotoxin | Paraoxon | 1 µM, 10 µM, 100 µM | Neuronal viability, AChE inhibition |
| This compound | 1-(4-hydroxyiminomethyl–pyridinium)-3-(4-carbamoylpyridinium) propane dibromide | 10 µM, 50 µM, 100 µM | AChE reactivation, Neuroprotection |
| Exposure Time | Duration of paraoxon perfusion | 1, 3, 6 hours | Time-dependent toxicity |
| Treatment Time | Duration of this compound perfusion | 24, 48 hours | Time-dependent recovery |
| Flow Rate | Media perfusion rate in side channels | 10-30 µL/hr | Nutrient supply and waste removal |
| Viability Assay | Live/Dead staining with Calcein-AM and Ethidium Homodimer-1 | N/A | Percentage of live/dead cells |
| AChE Activity | Ellman's colorimetric assay | N/A | Rate of substrate hydrolysis (mOD/min) |
| Neurite Analysis | Immunofluorescence staining for β-III tubulin | N/A | Total neurite length, number of branches |
Conclusion
The proposed application of this compound in a neuron-on-a-chip model of neurotoxicity represents a significant advancement in the preclinical evaluation of antidotes for organophosphate poisoning. This approach offers a more physiologically relevant and human-centric platform to study the complex cellular dynamics of neurotoxicity and the therapeutic effects of compounds like this compound. While the protocols and experimental design outlined here are conceptual, they provide a robust framework for researchers to embark on these cutting-edge investigations. The data generated from such studies could provide invaluable insights into the efficacy and mechanisms of neuroprotective agents, ultimately accelerating the development of more effective treatments for neurotoxic exposures.
References
- 1. eujournal.org [eujournal.org]
- 2. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Organ-on-a-Chip Models of the Blood-Brain Barrier: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. A Novel Microfluidic Device-Based Neurite Outgrowth Inhibition Assay Reveals the Neurite Outgrowth-Promoting Activity of Tropomyosin Tpm3.1 in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting K027 solubility issues in experimental buffers
Technical Support Center: K027
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound powder is difficult to dissolve in my standard experimental buffer. What is the recommended solvent?
A1: this compound is a charged pyridinium (B92312) oxime. Due to its permanent positive charge, it is expected to have higher solubility in aqueous solutions than in nonpolar organic solvents.[1][2] For initial stock solutions, sterile deionized water or phosphate-buffered saline (PBS) are recommended starting points.[3] While many researchers use DMSO for stock solutions of small molecules, this compound's charged nature may limit its solubility in 100% DMSO. However, DMSO can still be a viable option for creating concentrated stocks that are then further diluted into your aqueous experimental buffer.[4]
Q2: I've prepared a stock solution of this compound in water, but it precipitates when I dilute it into my experimental buffer. What could be the cause?
A2: This issue, known as "crashing out," can occur due to several factors:
-
Buffer Composition: Certain components in your buffer, such as high concentrations of salts not present in the initial solvent, could reduce the solubility of this compound.
-
pH: The pH of your experimental buffer may differ significantly from the pH of the water used for the stock solution, potentially affecting the solubility of this compound.
-
Temperature: A significant temperature difference between your stock solution and the experimental buffer can also lead to precipitation.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Adjusting pH: Modifying the pH of your buffer may enhance solubility. The optimal pH will depend on the pKa of this compound.
-
Gentle Heating: Warming the solution in a water bath (e.g., at 37°C) can help dissolve the compound. However, be cautious about the thermal stability of this compound.
-
Sonication: Using a bath sonicator can provide mechanical energy to break up aggregates and facilitate dissolution.
-
Co-solvents: If your experimental design allows, introducing a small percentage of a water-miscible organic co-solvent like ethanol (B145695) or DMSO (typically not exceeding 1-5% in the final solution) might improve solubility. Always verify the compatibility of any co-solvent with your assay.
Q4: Can I use DMSO to make a high-concentration stock solution of this compound?
A4: Yes, it is often possible to create a high-concentration stock solution of a charged compound in DMSO.[4] However, you may need to employ techniques like vortexing, gentle heating, or sonication to achieve complete dissolution. When diluting the DMSO stock into your aqueous buffer, it is crucial to do so gradually and with vigorous mixing to prevent precipitation. The final concentration of DMSO in your assay should be kept to a minimum (ideally below 1%) to avoid off-target effects.
This compound Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical properties as a charged pyridinium oxime.
| Solvent/Buffer System | Expected Solubility | Recommendations & Remarks |
| Water | High | Recommended for preparing stock and working solutions.[3] |
| Phosphate-Buffered Saline (PBS) | High | A suitable physiological buffer for this compound solutions.[3] |
| Dimethyl Sulfoxide (DMSO) | Moderate to Low | Can be used for high-concentration stock solutions, but may require assistance (heating, sonication).[4] Always use anhydrous DMSO. |
| Ethanol | Low | Not recommended as a primary solvent. May be used as a co-solvent in small percentages. |
| Methanol | Moderate to Low | May have better solvating power than ethanol for some polar compounds.[5] |
| Acetone | Very Low | Not recommended. |
| Chloroform/Dichloromethane | Very Low | Not recommended due to the charged nature of this compound. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in an Aqueous Buffer
This protocol provides a general procedure for preparing a stock solution of this compound.
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For example, for 1 mL of a 10 mM solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Solvent Addition: Add the calculated volume of sterile, deionized water or PBS (pH 7.4) to the microcentrifuge tube.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: AChE inhibition by organophosphates and reactivation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
K027 Technical Support Center: Optimizing AChE Reactivation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the oxime reactivator K027 to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPCs).
Troubleshooting Guide
Researchers may encounter various issues during in vitro AChE reactivation experiments with this compound. This guide provides a structured approach to identifying and resolving common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No AChE Reactivation | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively reactivate the inhibited enzyme. | - Consult Dose-Response Data: Refer to the provided dose-response tables to select a concentration known to be effective for the specific OPC used. - Perform a Dose-Response Curve: If data for your specific inhibitor is unavailable, conduct a dose-response experiment to determine the optimal this compound concentration (EC50).[1][2][3] |
| Inhibitor-Specific Efficacy: this compound exhibits varying efficacy against different OPCs. Reactivation of AChE inhibited by agents like cyclosarin (B1206272) and soman (B1219632) by this compound may be unsatisfactory.[4][5] | - Verify Inhibitor Compatibility: Check literature to confirm this compound is an effective reactivator for the OPC in your experiment.[4][5] - Consider Alternative Reactivators: For inhibitors where this compound is less effective, other oximes like HI-6 or obidoxime (B3283493) might be more suitable.[6][7] | |
| Incorrect Incubation Time: The reactivation time may be insufficient for this compound to displace the OPC from the AChE active site. | - Optimize Incubation Time: While a standard 10-minute incubation is often used, this can be optimized.[8] Try extending the incubation period (e.g., 15, 30, 60 minutes) to see if reactivation improves. | |
| Degradation of this compound: Improper storage or handling of this compound can lead to its degradation. | - Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. - Fresh Solutions: Prepare fresh solutions of this compound for each experiment to ensure its potency. | |
| Inconsistent or Variable Results | Pipetting Errors: Inaccurate pipetting can lead to significant variability in reagent concentrations. | - Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. - Use Proper Technique: Ensure proper pipetting technique to minimize errors. |
| Temperature Fluctuations: The reactivation process is temperature-dependent. | - Maintain Constant Temperature: Use a water bath or incubator to maintain a consistent temperature (e.g., 25°C or 37°C) throughout the experiment.[8] | |
| Source of AChE: The source and purity of the AChE can influence results. | - Consistent Enzyme Source: Use AChE from the same source and lot number for all experiments in a series. Rat brain homogenate is a commonly used source.[4][9][10] | |
| High Background Signal | Spontaneous Hydrolysis of Substrate: The substrate used in the Ellman's assay (e.g., acetylthiocholine) can hydrolyze spontaneously. | - Include a Blank Control: Run a control reaction without any enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from your experimental values. |
| Oximolysis: this compound itself can cause a low level of substrate hydrolysis. | - Correct for Oximolysis: Include a control with only this compound and the substrate to measure this effect and correct the final results.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for AChE reactivation?
A1: The optimal concentration of this compound is highly dependent on the specific organophosphorus inhibitor used. For instance, at a concentration of 100 µM, this compound shows significant reactivation of AChE inhibited by leptophos-oxon, achieving 49.3% reactivation.[11] However, for sarin-inhibited AChE, a much higher concentration of 10⁻² M (10,000 µM) was required to achieve 100% reactivation in one study.[12] It is strongly recommended to perform a dose-response curve to determine the EC50 for your specific experimental conditions.
Q2: How does the reactivation potency of this compound compare to other common oximes?
A2: this compound's reactivation potency is comparable to or, in some cases, superior to other oximes, depending on the inhibitor.
-
For tabun-inhibited AChE , this compound's reactivation ability is comparable to obidoxime and higher than HI-6.[6]
-
For sarin-inhibited AChE , its potency is generally lower than obidoxime and HI-6 at human-relevant concentrations.[6][12]
-
For VX-inhibited AChE , its reactivation is comparable to obidoxime.[6]
-
Against the pesticide leptophos-oxon , this compound is one of the most potent reactivators, alongside methoxime, trimedoxime, and obidoxime.[8][11]
Q3: What is the general mechanism of AChE reactivation by this compound?
A3: this compound is a bisquaternary oxime. Its mechanism involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This breaks the bond between the organophosphate and the enzyme, regenerating the active AChE. The positively charged quaternary pyridinium (B92312) rings in the this compound structure help to correctly position the molecule within the enzyme's active site for efficient reactivation.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been evaluated in in vivo experiments and has shown protective efficacy against poisoning by some OPCs, such as tabun (B1200054) and dichlorvos (B1670471) (DDVP).[4][13] It has been shown to reach maximum plasma concentration in rats approximately 15-30 minutes after intramuscular injection.[14]
Q5: Are there any known issues with the solubility or stability of this compound?
A5: While specific solubility and stability data for this compound are not extensively detailed in the provided results, it is a water-soluble compound. For consistent experimental results, it is best practice to prepare fresh solutions of this compound daily. If you are working with compounds with low solubility, a cosolvent method might be considered to minimize precipitation and non-specific binding.[15]
Quantitative Data Summary
The following tables summarize the reactivation potency of this compound against AChE inhibited by various organophosphates as reported in the literature.
Table 1: Reactivation of AChE Inhibited by Nerve Agents
| Inhibitor | This compound Concentration | Percent Reactivation (%) | Source |
| Tabun | 10⁻³ M | 16% | [9] |
| Sarin | 10⁻² M | 100% | [12] |
| Sarin | 10⁻⁴ M | 18% | [16] |
| Cyclosarin | Not specified | Unsatisfactory | [4] |
| Soman | Not specified | Unsatisfactory | [4] |
| VX | 1000 µM | Efficient | [4] |
Table 2: Reactivation of AChE Inhibited by Pesticides
| Inhibitor | This compound Concentration | Percent Reactivation (%) | Source |
| Leptophos-oxon | 10 µM | 16.4% | [8][11] |
| Leptophos-oxon | 100 µM | 49.3% | [8][11] |
| Paraoxon | 10 µM | Efficient | [4] |
| Methylchlorpyrifos | 10 µM | Efficient | [4] |
| Dichlorvos (DDVP) | Not specified | Significant | [13] |
Experimental Protocols
In Vitro AChE Reactivation Assay (Modified from Ellman's Method)
This protocol describes a standard method for determining the in vitro reactivation of OPC-inhibited AChE by this compound.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from rat brain homogenate)
-
Organophosphorus compound (OPC) inhibitor solution
-
This compound solution at various concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Inhibition:
-
In a microplate well, mix the AChE solution with the OPC inhibitor solution.
-
Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for complete inhibition.
-
-
Reactivation:
-
Add the this compound solution at the desired final concentration to the inhibited enzyme mixture.
-
Incubate for a defined reactivation period (e.g., 10 minutes) at the same controlled temperature.
-
-
Enzyme Activity Measurement:
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Controls:
-
Normal Activity Control: AChE + buffer (no inhibitor or reactivator).
-
Inhibited Control: AChE + inhibitor (no reactivator).
-
Blank Control: Buffer + substrate (no enzyme).
-
Oximolysis Control: this compound + substrate (no enzyme).
-
-
Calculation of Reactivation Percentage:
-
Calculate the activity of the reactivated enzyme, correcting for spontaneous substrate hydrolysis and oximolysis.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [ (Activity of reactivated sample - Activity of inhibited control) / (Activity of normal control - Activity of inhibited control) ] x 100
-
Visualizations
Caption: Mechanism of AChE reactivation by this compound.
Caption: In vitro AChE reactivation experimental workflow.
Caption: Troubleshooting logic for low AChE reactivation.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. study.com [study.com]
- 3. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime this compound: novel low-toxic candidate for the universal reactivator of nerve agent- and pesticide-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reactivation of tabun-inhibited acetylcholinesterase using new oximes--K027, K005, K033 and K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. In vitro reactivation of acetylcholinesterase inhibited by cyclosarin using bisquaternary pyridinium aldoximes K005, K033, this compound AND K048 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to overcome challenges in K027 in vivo delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of K027, a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Low Bioavailability or Inconsistent Plasma Concentrations
Question: My in vivo experiments show low or highly variable plasma concentrations of this compound after administration. What could be the cause and how can I troubleshoot this?
Answer:
Low and inconsistent bioavailability is a common challenge for experimental small molecules. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Solubility | Assess the aqueous solubility of your this compound formulation. | - Formulation Optimization: Consider using solubility-enhancing excipients such as cyclodextrins, co-solvents (e.g., PEG 300, DMSO), or surfactants. - Particle Size Reduction: Micronization or nanonization of the this compound powder can improve dissolution rate. - Alternative Formulations: Explore lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). |
| First-Pass Metabolism | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes in vitro. | - Route of Administration: Switch from oral (PO) to parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) to bypass hepatic first-pass metabolism.[1] - Metabolic Inhibitors: Co-administration with a safe inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). |
| Chemical Instability | Evaluate the stability of this compound in the formulation vehicle and under physiological conditions (pH, temperature). | - pH Adjustment: Ensure the pH of the formulation vehicle maintains this compound stability. - Protect from Light/Oxidation: Store formulations appropriately and consider adding antioxidants if oxidative degradation is suspected. |
| P-glycoprotein (P-gp) Efflux | Determine if this compound is a substrate for efflux transporters like P-gp using in vitro cell-based assays. | - Co-administration with P-gp Inhibitors: Use of a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your experimental model may increase systemic exposure. |
Experimental Workflow for Troubleshooting Low Bioavailability:
References
Technical Support Center: Refining K027 Treatment Protocols to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for the acetylcholinesterase (AChE) reactivator, K027, and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bisquaternary oxime that functions as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[1][2][3] OPs phosphorylate the serine residue in the active site of AChE, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in a cholinergic crisis. This compound works by removing the phosphoryl group from the serine residue, thereby restoring the normal function of AChE.[4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a specific reactivator of inhibited AChE, like many small molecules, it has the potential for off-target effects, especially at higher concentrations. Specific off-target interactions for this compound are not extensively documented in publicly available literature. However, based on the pharmacology of oximes and similar compounds, potential off-target effects could include:
-
Intrinsic inhibitory activity: At higher concentrations, this compound itself may exhibit some inhibitory activity towards AChE.[5]
-
Interaction with other receptors: Oximes have been reported to interact with other receptors in the nervous system, such as nicotinic and muscarinic acetylcholine receptors, and serotonin (B10506) receptors.[6]
-
Ion channel modulation: Some oximes have been shown to affect ion channels, such as voltage-dependent sodium channels.[6]
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Dose-response studies: Conduct thorough dose-response experiments to determine the minimum effective concentration of this compound required for AChE reactivation. Using the lowest effective concentration will reduce the likelihood of engaging off-target molecules.
-
Use of control compounds: Include appropriate controls in your experiments, such as a structurally similar but inactive analog of this compound, to differentiate between on-target and non-specific effects.
-
Orthogonal validation: Use multiple, independent methods to validate your findings. For example, in addition to chemical reactivation with this compound, use genetic approaches like siRNA or CRISPR-Cas9 to modulate AChE levels and observe the phenotypic consequences.
-
Cell line selection: Choose cell lines that are most relevant to your research question and consider using a panel of different cell lines to assess the consistency of your results.
Q4: What are some common troubleshooting issues when using this compound?
A4:
-
Low reactivation efficiency: This could be due to the specific organophosphate used, as this compound's reactivation potency varies against different AChE inhibitors.[1][2] Consider optimizing the concentration of this compound and the incubation time.
-
Cell toxicity: If you observe cellular toxicity, it could be an off-target effect. It is recommended to perform a cell viability assay to determine the cytotoxic concentration of this compound in your specific cell model. Studies have shown this compound to have low toxicity in some models.
-
Inconsistent results: This may arise from variability in experimental conditions. Ensure consistent cell densities, compound concentrations, and incubation times.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Reactivation Potency of this compound against AChE Inhibited by Various Organophosphates
| Organophosphate | Species | Reactivation Potency (% of control) | This compound Concentration | Reference |
| Tabun | Human | Comparable to obidoxime | Not specified | [2] |
| Sarin | Human | Lower than obidoxime, but significant | Not specified | [2] |
| VX | Human | Comparable to obidoxime | Not specified | [2] |
| Paraoxon | Rat | High | 10 µM | [7] |
| Methylchlorpyrifos | Rat | High | 10 µM | [7] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Animal Model | Details | Finding | Reference |
| Therapeutic Efficacy | Rat | Against DDVP-induced lethal effects | More efficacious than pralidoxime, trimedoxime, obidoxime, and HI-6 | [3] |
| Acute Toxicity (i.m.) | Rat | Compared to other oximes | Lower toxicity than other tested oximes | [3] |
| AChE Inhibitory Activity (IC50) | Rat | In vitro | 414 µM (low intrinsic inhibition) | [7] |
| Brain Penetration | Pig | After i.m. injection | ~2% enters the brain | [7] |
| Human Serum Albumin Binding | In vitro | 5% | [8] |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound (AChE Reactivation Assay)
Objective: To quantify the ability of this compound to reactivate organophosphate-inhibited acetylcholinesterase in vitro.
Methodology:
-
Enzyme Inhibition:
-
Prepare a solution of purified human or rat AChE.
-
Incubate the enzyme with a specific organophosphate inhibitor (e.g., paraoxon) at a concentration known to cause significant inhibition (e.g., 1 µM) for a defined period (e.g., 30 minutes).
-
-
Reactivation with this compound:
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the inhibited enzyme solution.
-
Incubate for a set time (e.g., 30 minutes) to allow for reactivation.
-
-
AChE Activity Measurement (Ellman's Assay):
-
Add the substrate acetylthiocholine (B1193921) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE reactivation for each this compound concentration relative to the activity of the uninhibited enzyme.
-
Plot the percentage of reactivation against the this compound concentration to determine the EC50 (the concentration of this compound that causes 50% of the maximal reactivation).
-
Protocol 2: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)
Objective: To identify potential off-target protein binding of this compound in intact cells.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.
-
Treat the cells with this compound at a concentration determined from dose-response studies (e.g., 10x the EC50 for on-target activity) or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein content of the supernatant using SDS-PAGE followed by silver staining or Western blotting for specific candidate proteins. Alternatively, use mass spectrometry for a global proteome analysis.
-
-
Data Analysis:
-
A shift in the thermal stability of a protein in the presence of this compound (i.e., it remains soluble at a higher temperature) suggests a direct binding interaction.
-
Mandatory Visualizations
Caption: Cholinergic signaling pathway and the action of this compound.
References
- 1. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and clinical toxicology of anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. No-observed-adverse-effect-level (NOAEL) assessment as an optimized dose of cholinesterase reactivators for the treatment of exposure to warfare nerve agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of K027
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of K027, a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties relevant to bioavailability?
This compound is a low-toxic, bisquaternary pyridinium (B92312) oxime developed as a reactivator of acetylcholinesterase (AChE) inhibited by nerve agents and pesticides.[1][2] Its chemical structure, being a charged and hydrophilic molecule, suggests that its primary challenge for oral bioavailability is likely poor membrane permeability rather than low solubility.[3] Studies in animal models have indicated low penetration into the brain.[3]
Q2: What are the primary barriers to the oral bioavailability of a compound like this compound?
The main barriers to oral bioavailability for any drug, including this compound, can be categorized by the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[4] Given this compound's charged nature, the key obstacles are likely:
-
Low Intestinal Permeability: The epithelial lining of the gastrointestinal tract is a significant barrier to the absorption of hydrophilic and charged molecules.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[5]
-
Efflux Transporters: Transmembrane proteins, such as P-glycoprotein, can actively pump the drug back into the intestinal lumen, reducing net absorption.
Q3: What general strategies can be employed to enhance the bioavailability of a drug with poor permeability?
Several formulation strategies can be explored to overcome the challenges of poor permeability and/or solubility.[6][7][8] These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the lipid membranes of the gastrointestinal tract.[6][7]
-
Nanotechnology: Reducing particle size to the nanometer range can increase the surface area for dissolution and potentially improve absorption.[8][9]
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[10][11]
-
Prodrugs: Chemical modification of the drug molecule to a more lipophilic, transient form (prodrug) can improve its ability to cross cell membranes.[4]
Troubleshooting Guides
Issue: Low this compound concentration in plasma after oral administration.
This is a common issue for compounds with poor oral bioavailability. The following troubleshooting steps can help identify the cause and potential solutions.
Workflow for Troubleshooting Low Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue: High variability in experimental results for bioavailability studies.
High variability can obscure the true effect of an enhancement strategy.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure the formulation method is standardized and reproducible. For emulsions or suspensions, verify particle size distribution and homogeneity for each batch. |
| Animal-to-Animal Variation | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and are fasted uniformly before dosing. |
| Analytical Method Issues | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant biological matrix (plasma, tissue). Check for matrix effects. |
| Dosing Inaccuracy | Use precise techniques for oral gavage to ensure the full dose is administered. For viscous formulations, ensure the dosing syringe is fully emptied. |
Data on Bioavailability Enhancement Strategies
The following table summarizes common formulation strategies that could be applied to enhance the bioavailability of this compound.
| Strategy | Mechanism of Action | Typical Application | Key Experimental Readout |
| Particle Size Reduction | Increases surface area, leading to faster dissolution.[6][12] | Poorly soluble drugs (BCS Class II). | Particle size analysis (e.g., DLS), Dissolution rate (USP apparatus II). |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, enhancing solubility and dissolution.[13][14][15] | Poorly soluble drugs (BCS Class II). | DSC, XRD (to confirm amorphous state), Dissolution profile. |
| Lipid-Based Systems (SEDDS) | Forms a microemulsion in the GI tract, improving solubilization and facilitating lymphatic uptake.[6][7] | Poorly soluble/permeable drugs (BCS Class II, III, IV). | Droplet size analysis, Emulsification time, In vitro lipolysis. |
| Permeation Enhancers | Reversibly opens tight junctions between epithelial cells or fluidizes cell membranes to increase drug transport.[10][11][16] | Poorly permeable drugs (BCS Class III, IV). | Transepithelial electrical resistance (TEER) in Caco-2 assays, Apparent permeability coefficient (Papp). |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility.[6] | Poorly soluble drugs. | Phase solubility studies, NMR/FT-IR (to confirm complexation). |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using Wet Milling
This protocol describes a general method for producing a drug nanosuspension to enhance dissolution rate.
Objective: To reduce the particle size of this compound to the sub-micron range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a specified speed (e.g., 500 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-8 hours).
-
Periodically withdraw small aliquots to monitor particle size using Dynamic Light Scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (< 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is used to evaluate the intestinal permeability of this compound and the effectiveness of permeation enhancers.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
This compound solution in HBSS (with and without permeation enhancer)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (typically > 250 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
To assess monolayer integrity post-experiment, measure TEER again and perform a Lucifer yellow leak test.
-
Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Mechanism of Permeation Enhancement
Caption: Action of a permeation enhancer on the intestinal barrier.
References
- 1. Oxime this compound: novel low-toxic candidate for the universal reactivator of nerve agent- and pesticide-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. omicsonline.org [omicsonline.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. A permeation enhancer for increasing transport of therapeutic macromolecules across the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijrti.org [ijrti.org]
- 15. Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Process improvement for the purification of synthesized K027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on process improvement for the purification of the synthesized small molecule, K027.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | 1. Product loss during work-up (e.g., in the aqueous layer).[1] 2. Incomplete elution from the chromatography column. 3. Product degradation due to unstable pH or temperature.[1] 4. Adsorption onto filtration media.[1] | 1. Check all layers and filtrates for your product using TLC or LC-MS.[1] 2. Use a stronger eluent or a different stationary phase. 3. Assess the stability of this compound at different pH values and temperatures.[1] 4. Suspend the filtration medium in a suitable solvent and analyze for the presence of your product.[1] |
| Product is Not Pure (Contaminated with Impurities) | 1. Co-elution of impurities with the product during chromatography. 2. Incomplete reaction leading to the presence of starting materials. 3. Formation of by-products during the synthesis or work-up.[2] 4. Contamination from solvents or reagents. | 1. Optimize the chromatography method (e.g., change the solvent gradient, stationary phase, or pH).[3][4] 2. Monitor the reaction completion by TLC or LC-MS before starting the purification. 3. Modify reaction conditions to minimize by-product formation. 4. Use high-purity solvents and reagents. |
| Difficulty in Removing a Specific Impurity | 1. The impurity has similar polarity to this compound. 2. The impurity is a stereoisomer. | 1. Employ a different purification technique (e.g., crystallization, preparative HPLC with a different column). 2. Use a chiral stationary phase for chromatographic separation if applicable. |
| Product Crashes Out on the Column | 1. Poor solubility of this compound in the mobile phase.[3] | 1. Test the solubility of the crude sample in the mobile phase before injection.[3] 2. Modify the mobile phase composition to increase solubility. 3. Load the sample in a stronger solvent (if compatible with the method). |
| Inconsistent Purification Results | 1. Variability in the quality of starting materials or reagents.[5] 2. Lack of precise control over reaction and purification parameters.[5] 3. Column degradation over multiple runs. | 1. Ensure consistent quality of all materials used.[5] 2. Implement automated and digitally controlled systems for better reproducibility.[5] 3. Use a new or thoroughly regenerated column for each purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify synthesized this compound?
A1: Start with a simple and cost-effective method like flash column chromatography.[4] Monitor the separation using Thin Layer Chromatography (TLC) to determine the appropriate solvent system. If flash chromatography does not provide the desired purity, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q2: How can I improve the yield of my purification process?
A2: To improve yield, minimize the number of purification steps.[6] Each step inevitably leads to some product loss. Optimizing a single, efficient purification step is often better than multiple, less efficient ones. Also, ensure complete transfer of your material between steps and check all waste streams (e.g., aqueous layers, filtrates) for your product before discarding them.[1]
Q3: My crude sample contains several impurities. Should I use a multi-step purification process?
A3: A multi-step process may be necessary if a single technique cannot remove all impurities.[6] For instance, an initial flash chromatography step can remove non-polar impurities, followed by a reversed-phase HPLC step to separate this compound from more polar contaminants.
Q4: How do I choose the right chromatography method for this compound?
A4: The choice depends on the properties of this compound and its impurities. Normal-phase chromatography is often suitable for separating isomers and compounds with different functional groups.[4] Reversed-phase chromatography is effective for separating compounds based on their hydrophobicity. Ion-exchange chromatography can be used if this compound or its impurities are charged.[7]
Q5: What should I do if my purified this compound is unstable?
A5: Assess the stability of this compound under various conditions, including different pH levels, temperatures, and exposure to light and air.[1] Once the degradation factors are identified, adjust the purification and storage conditions accordingly. For example, if this compound is acid-sensitive, use a neutral or basic mobile phase during chromatography.[8]
Data Presentation
The following tables present hypothetical data for the purification of this compound using different methods. This data is for illustrative purposes to guide researchers in documenting their results.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Crude this compound Input (mg) | Purified this compound Output (mg) | Yield (%) | Purity (%) | Processing Time (hours) |
| Flash Chromatography | 500 | 350 | 70 | 95.2 | 4 |
| Preparative HPLC | 500 | 310 | 62 | 99.5 | 8 |
| Crystallization | 500 | 280 | 56 | 98.8 | 12 |
Table 2: Optimization of Flash Chromatography for this compound Purification
| Run | Stationary Phase | Mobile Phase (v/v) | Yield (%) | Purity (%) |
| 1 | Silica (B1680970) Gel | Hexane:Ethyl Acetate (70:30) | 65 | 92.1 |
| 2 | Silica Gel | Hexane:Ethyl Acetate (60:40) | 70 | 95.2 |
| 3 | Alumina | Hexane:Ethyl Acetate (60:40) | 62 | 94.5 |
| 4 | C18 Silica | Acetonitrile:Water (80:20) | 58 | 96.8 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 60:40).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Preparative HPLC of this compound
-
System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., C18), with the mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid).
-
Sample Preparation: Dissolve a known amount of partially purified or crude this compound in the mobile phase and filter it through a 0.45 µm filter.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.[3]
-
Chromatography: Run the HPLC method with a suitable gradient to separate this compound from impurities.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the this compound peak.
-
Product Recovery: Combine the pure fractions, and remove the solvent by lyophilization or evaporation.
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification Issues.
References
- 1. How To [chem.rochester.edu]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mt.com [mt.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Small Molecule Drugs [dupont.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
Optimizing Experimental Design for K027 Efficacy Studies: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the efficacy of K027. As the designation "this compound" can refer to two distinct therapeutic agents—an oxime reactivator of acetylcholinesterase and a cephalosporin (B10832234) antibiotic—this guide is divided into two sections to address the specific experimental considerations for each compound.
Section 1: this compound (Oxime) - Acetylcholinesterase Reactivator
This compound, a bisquaternary oxime, is investigated for its potential as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates (OPs), such as nerve agents and pesticides.[1][2][3][4] Effective experimental design is crucial to accurately determine its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an AChE reactivator?
A1: Organophosphates inhibit AChE by covalently binding to the serine residue in the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This compound acts by nucleophilically attacking the phosphorus atom of the OP bound to the AChE, breaking the covalent bond and regenerating the active enzyme.
Q2: What are the standard in vitro models to assess this compound efficacy?
A2: The most common in vitro method is the AChE reactivation assay, often using a modified Ellman's method. This assay measures the rate of AChE-catalyzed hydrolysis of a substrate (like acetylthiocholine) by detecting the production of a colored product. By comparing the enzyme activity of OP-inhibited AChE treated with this compound to untreated inhibited enzyme, the reactivation potency can be quantified.
Q3: What are the key considerations for in vivo efficacy studies of this compound?
A3: In vivo studies typically involve animal models (e.g., rats or guinea pigs) poisoned with a specific organophosphate. Key considerations include the dose and timing of this compound administration relative to the OP exposure, the route of administration for both the OP and this compound, and the endpoints to be measured. Common endpoints include survival rates, reduction in clinical signs of toxicity, and measurement of AChE activity in blood and tissues (e.g., brain, diaphragm).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in AChE assay | - Spontaneous hydrolysis of the substrate. - Contamination of reagents. | - Run a blank control without the enzyme. - Prepare fresh reagents and use high-purity water. |
| Low or no reactivation observed in vitro | - Inappropriate this compound concentration. - "Aging" of the OP-AChE complex (a conformational change that makes it resistant to reactivation). - The specific OP is resistant to reactivation by this oxime. | - Perform a dose-response curve to determine the optimal this compound concentration. - Ensure the reactivation assay is performed promptly after AChE inhibition. - Verify from literature if the specific OP is known to be resistant to this compound. |
| High variability in in vivo results | - Inconsistent dosing or timing of administration. - Biological variability in the animal population. - Stress-induced physiological changes in the animals. | - Ensure accurate and consistent administration techniques. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental conditions before the study. |
Experimental Protocols
Protocol 1: In Vitro AChE Reactivation Assay
-
Prepare Reagents: Prepare solutions of AChE, the organophosphate inhibitor, this compound, and the substrate (e.g., acetylthiocholine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Inhibition Step: Incubate the AChE solution with the organophosphate at a specific concentration and for a defined period to achieve a desired level of inhibition (e.g., >90%).
-
Reactivation Step: Add this compound at various concentrations to the inhibited AChE solution and incubate for a set time. Include a control group with no this compound.
-
Enzyme Activity Measurement: Initiate the enzymatic reaction by adding the substrate and a chromogenic reagent (e.g., DTNB for Ellman's method).
-
Data Analysis: Measure the change in absorbance over time using a spectrophotometer. Calculate the percentage of reactivation by comparing the enzyme activity in the this compound-treated groups to the uninhibited and inhibited controls.
Quantitative Data
Table 1: Reactivation Potency of this compound against AChE Inhibited by Various Organophosphates
| Inhibiting Organophosphate | Animal Model/Enzyme Source | Reactivation Percentage (%) | Reference |
| Tabun | In vitro (human erythrocyte AChE) | Comparable to obidoxime (B3283493) | [4] |
| Sarin | In vitro (human erythrocyte AChE) | Lower than obidoxime and HI-6 | [4] |
| VX | In vitro (human erythrocyte AChE) | Comparable to obidoxime | [4] |
| Dichlorvos (DDVP) | In vivo (rat erythrocytes) | Significant reactivation | [3] |
| Dichlorvos (DDVP) | In vivo (rat diaphragm) | Significant reactivation | [3] |
Diagrams
Caption: Mechanism of AChE inhibition by OPs and reactivation by this compound.
Section 2: Fthis compound (Cephalosporin) - Antibiotic
Fthis compound is an orally active cephalosporin antibiotic with potent antibacterial activity, particularly against Gram-negative bacteria.[5] Its efficacy is attributed to its high affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamases.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fthis compound?
A1: Fthis compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. It does so by acylating the active site of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Fthis compound shows a particularly high affinity for PBPs 3, 1a, and 1bs in Escherichia coli.[5]
Q2: How is the in vitro efficacy of Fthis compound determined?
A2: The primary method is by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods as per CLSI guidelines. The MIC is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Time-kill assays can also be performed to assess the bactericidal or bacteriostatic activity of Fthis compound over time.
Q3: What are suitable in vivo models for Fthis compound efficacy studies?
A3: Common in vivo models include murine models of infection, such as sepsis, thigh infection, or pneumonia models. The choice of model depends on the target pathogen and the desired clinical scenario to simulate. Efficacy is typically assessed by measuring the reduction in bacterial load in target organs (e.g., blood, spleen, lungs) or by observing improved survival rates in the treated groups compared to placebo.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC results | - Inoculum size is incorrect. - Contamination of the bacterial culture. - Improper preparation of antibiotic dilutions. | - Standardize the inoculum preparation using a spectrophotometer or McFarland standards. - Use aseptic techniques and check for culture purity. - Prepare fresh serial dilutions for each experiment. |
| Paradoxical effect in time-kill assay (less killing at higher concentrations) | - This can be a characteristic of some β-lactam antibiotics against certain bacteria. | - Test a wider range of concentrations. - Confirm the finding with repeat experiments. - This may be a true biological effect worth investigating further. |
| Lack of efficacy in an in vivo model | - The chosen animal model is not appropriate for the pathogen. - Suboptimal dosing regimen (dose, frequency, or duration). - The bacterial strain has developed resistance. | - Ensure the animal model is well-established and relevant. - Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize the dosing regimen. - Confirm the susceptibility of the infecting strain in vitro before and after the in vivo experiment. |
Experimental Protocols
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare Inoculum: Grow the bacterial strain to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of Fthis compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Fthis compound in which there is no visible bacterial growth.
Quantitative Data
Table 2: In Vitro Activity of Fthis compound against Selected Bacterial Strains (MIC in µg/mL)
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | Data not available in provided search results | |
| Enterobacter cloacae | Gram-negative | Data not available in provided search results | |
| Staphylococcus aureus | Gram-positive | Data not available in provided search results |
Note: Specific MIC values were not available in the provided search results. This table serves as a template for presenting such data when available.
Diagrams
Caption: Mechanism of Fthis compound action on bacterial cell wall synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxime this compound: novel low-toxic candidate for the universal reactivator of nerve agent- and pesticide-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the new orally active cephalosporin Fthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of K027 and Other Novel Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) reactivator K027 with other established and experimental oximes. The information presented is intended to assist researchers in evaluating the potential of this compound as a medical countermeasure against organophosphate (OP) poisoning.
Introduction
Organophosphate compounds, including nerve agents and pesticides, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a range of debilitating and potentially lethal symptoms. The current standard of care involves the administration of an antimuscarinic agent, such as atropine, and an AChE reactivator, typically an oxime.
For decades, pralidoxime (B1201516) (2-PAM), obidoxime, and trimedoxime have been the mainstays of AChE reactivator therapy. However, their efficacy is limited, particularly against certain nerve agents. This has spurred the development of new oximes with a broader spectrum of activity and improved safety profiles. Among these, the bispyridinium oxime this compound has emerged as a promising candidate. This guide presents a comparative analysis of this compound's performance against other novel and conventional AChE reactivators, supported by experimental data.
Mechanism of Action: AChE Inhibition and Reactivation
Organophosphates phosphorylate a serine residue in the active site of AChE, forming a stable covalent bond that inactivates the enzyme. Oxime reactivators work by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, leading to the cleavage of the OP moiety and the restoration of enzyme function. The efficacy of a reactivator is determined by its affinity for the inhibited enzyme and its intrinsic reactivity.
Figure 1: Mechanism of AChE inhibition by organophosphates and reactivation by oximes.
Comparative Efficacy of AChE Reactivators
The performance of this compound has been evaluated against a panel of organophosphates and compared with both novel and established oximes. The following tables summarize key quantitative data from various in vitro and in vivo studies.
In Vitro Reactivation Efficacy
The reactivation of OP-inhibited AChE is a critical measure of an oxime's potential therapeutic value. The reactivation rate constant (kr) and the dissociation constant (KD) are key parameters used to quantify this efficacy.
Table 1: In Vitro Reactivation of Tabun-Inhibited Rat Brain AChE [1][2]
| Reactivator | KD (µM) | kr (min-1) | Reactivation % (10-3 M) |
| This compound | 1330 | 0.016 | 16 |
| K048 | 860 | 0.021 | 28 |
| Obidoxime | 46 | 0.154 | <1 |
| HI-6 | 690 | 0.005 | 2 |
| Pralidoxime | Not Reported | Not Reported | 1 |
Table 2: In Vitro Reactivation of Sarin-Inhibited AChE [3]
| Reactivator | Reactivation Potency Comparison |
| This compound | Lower than Obidoxime and HI-6, but sufficient to significantly increase AChE activity. |
| Obidoxime | High |
| HI-6 | High |
| Pralidoxime | Moderate |
Table 3: In Vitro Reactivation of VX-Inhibited AChE [3]
| Reactivator | Reactivation Potency Comparison |
| This compound | Comparable to Obidoxime. |
| Obidoxime | Comparable to this compound. |
| HI-6 | Considered the most promising for VX. |
| Pralidoxime | Lower |
Table 4: In Vitro Reactivation of Paraoxon-Inhibited Human AChE [4]
| Reactivator | Reactivation Ability |
| This compound | Among the best. |
| K203 | Among the best. |
| K075 | Among the best. |
| K048 | Among the best. |
| Obidoxime | Among the best. |
| Trimedoxime | Among the best. |
| HI-6 | Lower |
| Pralidoxime | Lower |
In Vivo Protective Efficacy and Toxicity
The ultimate measure of a reactivator's utility is its ability to protect against the lethal effects of OP poisoning in vivo. This is often assessed by determining the median lethal dose (LD50) of the reactivator itself and its ability to increase the LD50 of the organophosphate.
Table 5: Acute Toxicity of AChE Reactivators in Rats [5][6]
| Reactivator | LD50 (mg/kg, i.m.) |
| This compound | >500 |
| K203 | ~100-200 |
| Obidoxime | ~120-150 |
| Trimedoxime | ~100-130 |
| HI-6 | ~200-300 |
| Pralidoxime | ~120-150 |
Table 6: Protective Efficacy against Methyl-Paraoxon Poisoning in Rats [7]
| Treatment (Methyl-Paraoxon + Reactivator) | Relative Risk of Death (95% CI) |
| This compound | 0.58 (0.42-0.80) |
| K048 | 0.60 (0.43-0.83) |
| Trimedoxime | 0.76 (0.55-1.04) |
| Pralidoxime | 0.88 (0.65-1.20) |
| Obidoxime | 0.93 (0.68-1.26) |
| HI-6 | 0.96 (0.71-1.31) |
Table 7: Protective Efficacy against Paraoxon (B1678428) Poisoning in Rats [8]
| Treatment (Paraoxon + Reactivator) | Relative Risk of Death (95% CI) |
| This compound | 0.22 (0.15-0.31) |
| K048 | 0.26 (0.18-0.37) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro AChE Reactivation Assay (Ellman's Method)
This assay is a widely used spectrophotometric method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., rat brain homogenate, purified enzyme)
-
Organophosphate inhibitor (e.g., tabun, paraoxon)
-
Oxime reactivator (e.g., this compound)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microplate reader
Procedure:
-
Enzyme Inhibition: Incubate the AChE solution with the organophosphate inhibitor for a sufficient time to achieve at least 95% inhibition.
-
Reactivation: Add the oxime reactivator solution at various concentrations to the inhibited enzyme solution and incubate for a defined period.
-
Enzyme Activity Measurement:
-
Add DTNB solution to each well of a 96-well microplate.
-
Add the reactivated enzyme sample to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of reactivation for each oxime concentration. Determine the reactivation rate constant (kr) and the dissociation constant (KD) by fitting the data to the appropriate kinetic models.
Acute Toxicity (LD50) Determination in Rats
This protocol is based on the OECD Test Guideline 425 for acute oral toxicity.
Animals:
-
Healthy, young adult rats of a single strain, of the same sex (or both sexes if significant differences are expected).
Procedure:
-
Dose Selection: Based on preliminary data, select a starting dose level.
-
Administration: Administer the oxime reactivator to a single animal via the desired route (e.g., intramuscular injection).
-
Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of novel AChE reactivators.
Figure 2: Experimental workflow for the evaluation of novel AChE reactivators.
Conclusion
The experimental data compiled in this guide indicate that this compound is a highly promising novel AChE reactivator. Its broad-spectrum efficacy against various organophosphates, particularly paraoxon and methyl-paraoxon, where it outperforms several established oximes, is a significant advantage.[4][7][8] Furthermore, its low acute toxicity in animal models suggests a favorable safety profile.[5][6]
While this compound's reactivation potency for some nerve agents like sarin (B92409) may be lower than that of HI-6 or obidoxime, its comparable efficacy against VX and tabun, combined with its superior performance against certain pesticides, makes it a valuable candidate for further development.[1][2][3] The continued investigation of this compound and other novel "K-series" oximes is crucial for advancing our preparedness against the threat of organophosphate poisoning.
References
- 1. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Five oximes (K-27, K-48, obidoxime, HI-6 and trimedoxime) in comparison with pralidoxime: survival in rats exposed to methyl-paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New K-Oximes (K-27 and K-48) in Comparison with Obidoxime (LuH-6), HI-6, Trimedoxime (TMB-4), and Pralidoxime (2-PAM): Survival in Rats Exposed IP to the Organophosphate Paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Landscape: A Comparative Analysis of Investigational Compound K027 and Existing Alzheimer's Disease Therapeutics
The quest for effective neuroprotective strategies against Alzheimer's disease (AD) is a paramount challenge in modern medicine. While current treatments offer symptomatic relief, the development of disease-modifying therapies remains a critical goal. This guide provides a comparative overview of the investigational compound K027 and existing Food and Drug Administration (FDA)-approved Alzheimer's drugs, focusing on their neuroprotective mechanisms and supported by available experimental data. As of the latest literature review, public domain scientific research on a compound designated "this compound" for Alzheimer's disease is not available. Therefore, this guide will focus on the established neuroprotective effects of current AD medications.
Current Therapeutic Landscape in Alzheimer's Disease
The current armamentarium against Alzheimer's disease primarily consists of two classes of drugs: acetylcholinesterase (AChE) inhibitors and an N-methyl-D-aspartate (NMDA) receptor antagonist. While these drugs were initially approved for their symptomatic benefits, emerging evidence suggests they may also confer neuroprotective effects.
Acetylcholinesterase Inhibitors: Beyond Symptomatic Relief
Donepezil (B133215), rivastigmine (B141), and galantamine are AChE inhibitors that increase the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, in the brain.[1][2][3] Beyond this primary mechanism, studies suggest these agents possess neuroprotective properties.
-
Donepezil: Research indicates that donepezil may protect neurons from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[4][5] Its neuroprotective effects are thought to be mediated, in part, through the activation of the PI3K/Akt signaling pathway and the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3), which are involved in cell survival and inflammation.[5] Donepezil has also been shown to upregulate nicotinic acetylcholine receptors (nAChRs), which may contribute to its neuroprotective activity.[6][7]
-
Rivastigmine: Rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase, another enzyme that breaks down acetylcholine.[1][3] Some preclinical studies suggest that rivastigmine may have neuroprotective effects by modulating amyloid precursor protein (APP) processing and reducing Aβ production.[8] Additionally, it has been shown to enhance the cellular stress response by activating the heat shock transcription factor 1 (Hsf1), which can help protect neurons from damage.[9][10]
-
Galantamine: Galantamine exhibits a dual mechanism of action: it inhibits AChE and allosterically modulates nicotinic acetylcholine receptors (nAChRs).[11][12][13] This modulation of nAChRs, particularly the alpha7 subtype, is believed to contribute to its neuroprotective effects against Aβ and glutamate (B1630785) toxicity.[14][15] Evidence suggests these effects may be mediated by the upregulation of the anti-apoptotic protein Bcl-2.[14]
NMDA Receptor Antagonist: Shielding Neurons from Excitotoxicity
-
Memantine (B1676192): Memantine is a non-competitive NMDA receptor antagonist that protects neurons from excitotoxicity, a process of neuronal damage caused by excessive stimulation by the neurotransmitter glutamate.[16][17][18] This is a key neuroprotective mechanism, as glutamate-mediated excitotoxicity is implicated in the neuronal death observed in Alzheimer's disease.[16][17] Beyond NMDA receptor blockade, memantine has been shown to reduce microglia-associated inflammation and stimulate the release of neurotrophic factors from astrocytes, further contributing to its neuroprotective profile.[16][19]
Comparative Data on Neuroprotective Effects
To facilitate a clear comparison, the following table summarizes the key neuroprotective mechanisms and supporting experimental findings for the discussed Alzheimer's drugs. Due to the lack of data on this compound, it is not included in this comparison.
| Drug Class | Drug | Primary Mechanism of Action | Key Neuroprotective Mechanisms | Supporting Experimental Evidence (Model) |
| Acetylcholinesterase Inhibitors | Donepezil | Reversible inhibition of acetylcholinesterase[2] | - Protection against Aβ toxicity- Activation of PI3K/Akt pathway- Inhibition of GSK-3- Upregulation of nAChRs[4][5][6] | - Reduced Aβ-induced neurotoxicity in rat cortical neurons[5]- Protection against oxygen-glucose deprivation-induced injury[4] |
| Rivastigmine | Inhibition of acetylcholinesterase and butyrylcholinesterase[1][3] | - Modulation of APP processing- Reduction of Aβ production- Enhancement of cellular stress response (Hsf1 activation)[8][9][10] | - Decreased cell death by 40% in a neuronal-like cell line (SH-SY5Y)[9][10] | |
| Galantamine | Inhibition of acetylcholinesterase and allosteric modulation of nAChRs[11][12][13] | - Protection against Aβ and glutamate toxicity- Upregulation of Bcl-2 protein[14][15] | - Neuroprotection against NMDA-induced toxicity in rat cortical neurons[15] | |
| NMDA Receptor Antagonist | Memantine | Non-competitive antagonism of NMDA receptors[16][17][18] | - Inhibition of excitotoxicity- Anti-inflammatory effects (inhibition of microglial activation)- Stimulation of neurotrophic factor release from astrocytes[16][19] | - Protection of dopaminergic neurons against LPS-induced damage in midbrain primary cultures[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing neuroprotective effects, similar to those cited in the supporting literature.
Assessment of Neuroprotection Against Aβ-Induced Toxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Drug Treatment: After 7 days in vitro, neurons are pre-treated with various concentrations of the test compound (e.g., Donepezil) or vehicle for 24 hours.
-
Aβ Exposure: Aggregated Aβ (1-42) peptide (20 µM) is then added to the culture medium for an additional 24 hours.
-
Cell Viability Assay: Neuronal viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Assay: Neuronal damage is quantified by measuring the release of LDH into the culture medium using a commercially available kit.
Evaluation of Anti-inflammatory Effects in Microglia
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Drug Treatment: Microglia are pre-treated with various concentrations of the test compound (e.g., Memantine) or vehicle for 30 minutes.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) (100 ng/mL) is added to the culture to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the culture supernatant are quantified using ELISA kits.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil - Wikipedia [en.wikipedia.org]
- 7. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Galantamine - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of K027 and Obidoxime for Nerve Agent Exposure
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of chemical warfare threats necessitates the continued development of effective medical countermeasures. Organophosphate nerve agents, a significant class of chemical weapons, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by seizures, respiratory distress, and ultimately, death. The primary treatment strategy involves the administration of an AChE reactivator, an oxime, to restore enzyme function. This guide provides a detailed head-to-head comparison of a promising experimental oxime, K027, and a clinically used reactivator, obidoxime (B3283493), for the treatment of nerve agent exposure.
Mechanism of Action: Restoring Cholinergic Synapse Function
Nerve agents act by covalently binding to the serine residue in the active site of AChE, rendering it unable to hydrolyze acetylcholine.[1] This leads to the overstimulation of muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems.[2][3] Oxime reactivators, such as this compound and obidoxime, function by nucleophilically attacking the phosphorus atom of the nerve agent, breaking the covalent bond with the AChE enzyme and restoring its activity.[4] The efficacy of an oxime is dependent on its ability to penetrate the blood-brain barrier, its affinity for the inhibited enzyme, and its intrinsic reactivation rate.
Caption: Cholinergic synapse inhibition by nerve agents and reactivation by oximes.
In Vitro Reactivation Efficacy
The reactivation potential of this compound and obidoxime has been evaluated against a range of nerve agents and their surrogates using in vitro assays. The following tables summarize the key findings from various studies, presenting the percentage of AChE reactivation.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human Erythrocyte Acetylcholinesterase (AChE)
| Nerve Agent | Oxime Concentration (µM) | This compound (% Reactivation) | Obidoxime (% Reactivation) | Reference |
| Tabun (B1200054) | 100 | >10% | More effective than this compound at lower concentrations | [1][5] |
| Sarin (B92409) | Not Specified | Poor | Effective | [1] |
| Cyclosarin | Not Specified | Poor | Poor | [1] |
| Soman | Not Specified | Insufficient | Ineffective | [5][6] |
| VX | 100 | >10% | Less potent than this compound | [5][6] |
Table 2: In Vitro Reactivation of Organophosphate Pesticide-Inhibited Acetylcholinesterase (AChE)
| Inhibitor | Enzyme Source | This compound (% Reactivation) | Obidoxime (% Reactivation) | Reference |
| Paraoxon | Human Erythrocyte | High | High | [7] |
| Methylparaoxon | Human Erythrocyte | High | High | [7] |
| Dichlorvos | Human Erythrocyte | High | Not Specified | [7] |
| Diisopropylfluorophosphate (DFP) | Human Erythrocyte | High | Not Specified | [7] |
In Vivo Protective Efficacy
Animal studies are crucial for assessing the therapeutic potential of nerve agent antidotes. The protective efficacy of this compound and obidoxime, often in combination with atropine, has been investigated in various animal models.
Table 3: In Vivo Protection Against Nerve Agent-Induced Lethality
| Nerve Agent | Animal Model | This compound Efficacy | Obidoxime Efficacy | Reference |
| Tabun | Mice | Superior to obidoxime (with benactyzine) | Less effective than this compound (with benactyzine) | [1] |
| Tabun | Rats | Comparable to obidoxime | Comparable to this compound | [1] |
| Cyclosarin | Not Specified | Unsatisfactory | Reduced toxicity 1.5-fold in mice and 5-fold in rats | [1][6] |
| Soman | Not Specified | Unsatisfactory | Ineffective | [1][6] |
Table 4: In Vivo Protection Against Organophosphate Pesticide-Induced Lethality
| Pesticide | Animal Model | This compound Efficacy | Obidoxime Efficacy | Reference |
| Paraoxon | Rats | Superior to obidoxime | Less effective than this compound | [5] |
| Dichlorvos | Rats | More efficacious than obidoxime | Less effective than this compound | [1] |
Experimental Protocols
A standardized approach to evaluating the efficacy of nerve agent antidotes is essential for comparing data across different studies. Below are representative experimental protocols for in vitro and in vivo assessments.
In Vitro Acetylcholinesterase Reactivation Assay
This assay is based on the Ellman method for measuring AChE activity.
Caption: Standard workflow for in vitro AChE reactivation assays.
Detailed Steps:
-
Enzyme Preparation: A solution of acetylcholinesterase from a relevant source (e.g., human erythrocytes, recombinant human AChE) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[8][9]
-
Inhibition: The AChE solution is incubated with a specific concentration of the nerve agent or a surrogate (e.g., paraoxon) for a defined period to achieve a high level of inhibition (typically >95%).
-
Oxime Treatment: The inhibited enzyme is then treated with various concentrations of the oxime (this compound or obidoxime).
-
Reactivation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the reactivation of the enzyme.
-
Activity Measurement: The remaining AChE activity is measured using the Ellman's method.[8][9] This involves the addition of the substrate acetylthiocholine (B1193921) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of acetylthiocholine by active AChE produces thiocholine, which reacts with DTNB to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Calculation: The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme and the inhibited enzyme without oxime treatment.
In Vivo Protection Studies in Animal Models
Rodent models are commonly used to assess the in vivo efficacy of nerve agent antidotes.
Caption: Typical workflow for in vivo protection studies.
Detailed Steps:
-
Animal Models: Commonly used animal models include mice and rats.[10] Guinea pigs and non-human primates are also used as they have low levels of circulating carboxylesterases, which more closely mimics human physiology.[10]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specific period before the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups, including a control group (vehicle only), a nerve agent only group, and groups receiving the nerve agent followed by the antidote(s).
-
Nerve Agent Administration: A lethal or sublethal dose of the nerve agent is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Antidote Treatment: At a specified time post-exposure (e.g., 1 minute), the antidote, consisting of the oxime (this compound or obidoxime) often in combination with an anticholinergic agent like atropine, is administered, usually via intramuscular (i.m.) or i.p. injection.
-
Observation: Animals are observed for a set period (e.g., 24 hours) for clinical signs of toxicity and mortality.
-
Data Analysis: The protective efficacy is often expressed as a protective ratio (PR), which is the ratio of the LD50 (median lethal dose) of the nerve agent in the treated group to the LD50 in the untreated group.
Discussion and Future Directions
The available data suggests that this compound demonstrates a promising profile as a nerve agent antidote, particularly against tabun and certain organophosphate pesticides, where it appears to be superior to obidoxime in some experimental settings.[1][5] However, its efficacy against G-series agents like sarin and cyclosarin, and the V-series agent VX, requires further investigation, as current data indicates it may be less effective than established oximes for these agents.[1][6] Obidoxime remains a clinically relevant reactivator, particularly for tabun poisoning, but its efficacy is limited against other nerve agents like soman.[6]
A significant challenge in the development of nerve agent antidotes is the ability of the reactivator to cross the blood-brain barrier and counteract the effects of nerve agents in the central nervous system. While some studies have investigated the brain penetration of these oximes, further research is needed to optimize this critical property.[11][12]
Future research should focus on:
-
Broad-spectrum efficacy: Developing oximes with a wider range of activity against various nerve agents.
-
Central nervous system penetration: Enhancing the ability of reactivators to cross the blood-brain barrier.
-
Optimized formulations and delivery systems: Improving the pharmacokinetic and pharmacodynamic properties of these antidotes.
-
Comprehensive toxicological profiling: Ensuring the safety of new oxime candidates.
The continued investigation and development of novel reactivators like this compound are essential to improve our preparedness against the threat of nerve agent exposure. This comparative guide provides a foundation for researchers and drug development professionals to build upon in the quest for more effective and broad-spectrum medical countermeasures.
References
- 1. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. The Experimental Oxime this compound-A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, this compound, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lawrence Livermore develops promising antidote for nerve agent exposure | Lawrence Livermore National Laboratory [llnl.gov]
Independent Validation of K027 as an Acetylcholinesterase Reactivator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental oxime K027 with other established acetylcholinesterase (AChE) reactivators. The data presented is collated from published research, offering a comprehensive overview of this compound's performance, toxicity, and pharmacokinetic profile. Detailed experimental methodologies are included to support independent validation and further research.
Executive Summary
Poisoning by organophosphorus compounds (OPCs), which include nerve agents and pesticides, is a significant global health issue. The primary mechanism of OPC toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. Standard treatment involves the use of an antimuscarinic agent like atropine (B194438) and an AChE reactivator (an oxime). However, the efficacy of currently available oximes, such as pralidoxime (B1201516) and obidoxime, is limited, particularly against certain OPCs. The experimental bispyridinium oxime this compound has emerged as a promising candidate with a broad spectrum of activity and a favorable safety profile. This guide summarizes the key findings from independent studies to validate its potential.
Comparative Data
The following tables summarize the quantitative data from various studies, comparing this compound with other oximes in terms of toxicity and protective efficacy.
Table 1: Acute Toxicity of this compound and Other Oximes in Rats
| Oxime | LD₅₀ (mg/kg, i.p.) | Relative Toxicity (compared to this compound) |
| This compound | 612 | 1.0 |
| Pralidoxime | 120 | 5.1 |
| Obidoxime | 177 | 3.5 |
| K048 | 246 | 2.5 |
Data sourced from Lorke and Petroianu, 2009, as cited in a 2019 review.[1]
Table 2: In Vivo Protective Efficacy of this compound and Other Oximes in Rats Exposed to Organophosphates
| Organophosphate | Oxime | Relative Risk (RR) of Death* |
| DFP | This compound | 0.16 |
| Pralidoxime | 0.62 | |
| Obidoxime | 0.19 | |
| K048 | 0.28 | |
| Ethyl-paraoxon | This compound | 0.20 |
| Pralidoxime | 0.78 | |
| Obidoxime | 0.64 | |
| K048 | 0.32 |
*A lower Relative Risk (RR) signifies superior protective efficacy. Data from Lorke et al., 2008b and Nurulain et al., 2009, as cited in a 2019 review.[1]
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of acetylcholinesterase inhibition by organophosphates and its reactivation by oximes like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
This protocol is adapted from standard procedures used in multiple studies to determine the reactivation potency of oximes.
1. Materials and Reagents:
-
Recombinant human acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., paraoxon, tabun)
-
Oxime reactivator (this compound, pralidoxime, obidoxime)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplates
-
Multichannel spectrophotometer
2. Experimental Workflow:
References
Comparative Safety Profiles of K027 and Other Oximes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety profiles of the experimental oxime K027 and other established oximes, namely pralidoxime (B1201516), obidoxime (B3283493), and HI-6. This document summarizes key quantitative safety data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
The development of effective and safe reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds is a critical area of research. While oximes are the primary therapeutic option, their safety profiles are a key consideration for clinical use. This guide focuses on the comparative safety of this compound, a promising new oxime, against well-established counterparts.
Quantitative Safety Data
A crucial indicator of acute toxicity is the median lethal dose (LD50), the dose required to be lethal to 50% of a tested population. The following table summarizes the available LD50 values for this compound and other selected oximes in rodent models, providing a quantitative basis for comparing their acute toxicity. A higher LD50 value indicates lower acute toxicity.
| Oxime | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Rat | Intraperitoneal (i.p.) | 612[1] |
| Rat | Intramuscular (i.m.) | >1200[2] | |
| Mouse | Intramuscular (i.m.) | - | |
| Pralidoxime | Rat | Intraperitoneal (i.p.) | 120[1] |
| Rat | Intramuscular (i.m.) | - | |
| Mouse | - | - | |
| Obidoxime | Rat | Intraperitoneal (i.p.) | 177[1] |
| Rat | Intramuscular (i.m.) | ~200[2] | |
| Mouse | Intramuscular (i.m.) | - | |
| HI-6 | Rat | Intramuscular (i.m.) | 781[3] |
| Mouse | - | - |
Note: LD50 values can vary based on the specific salt form of the oxime and the experimental conditions. The data presented here is for comparative purposes.
Based on the available data, this compound demonstrates a favorable acute toxicity profile, with a significantly higher LD50 value compared to pralidoxime and obidoxime in rats.[1] The intramuscular LD50 for this compound in rats is notably high, suggesting a wide safety margin for this route of administration.[2]
Overview of Side Effect Profiles
This compound: In vivo studies in rodents indicate a low toxicity profile for this compound.[4] It has been noted that this compound has limited ability to cross the blood-brain barrier, which may reduce the potential for central nervous system side effects.[4][5]
Pralidoxime: Common side effects in humans include dizziness, blurred vision, headache, and nausea.[6][7] At higher doses or with rapid infusion, tachycardia and increased blood pressure can occur.[6] While generally considered to have low toxicity, these side effects can be difficult to distinguish from the symptoms of organophosphate poisoning itself.[6]
Obidoxime: Reported side effects in humans include nausea, headache, dizziness, and muscle pain.[8] More severe, though less common, are hypersensitivity reactions and cardiovascular effects such as tachycardia and hypertension.[8] Other reported adverse effects include a hot and tight feeling in the face, and a cold sensation in the nose and throat.[9]
HI-6: In human studies, HI-6 has been shown to be well-tolerated with mild adverse events.[10] No significant alterations in blood pressure, heart rate, or other physiological parameters were observed.[10] No undesirable side-effects were noted in patients even when plasma concentrations were maintained at high levels.[11][12][13]
Experimental Protocols
Detailed methodologies for key in vitro safety and efficacy assessments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the oximes (e.g., this compound, pralidoxime, etc.) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Real-Time Cell Impedance Assay for Cytotoxicity
This label-free assay continuously monitors cell proliferation, adhesion, and viability by measuring changes in electrical impedance as cells interact with microelectrodes on the bottom of the culture plate.
Principle: The presence of adherent cells on the electrodes impedes the flow of a small electric current. The magnitude of this impedance is proportional to the number of cells, their morphology, and the quality of their attachment. Cell death leads to detachment and a decrease in impedance.
Protocol:
-
Baseline Measurement: Add cell culture medium to the wells of an E-Plate (a specialized 96-well plate with integrated microelectrodes) and measure the baseline impedance.
-
Cell Seeding: Seed the cells into the E-Plate wells.
-
Cell Growth Monitoring: Place the E-Plate in the real-time cell analyzer and monitor cell adhesion and proliferation by measuring the Cell Index (a parameter derived from impedance) at regular intervals.
-
Compound Treatment: Once the cells have reached a desired level of confluence, add the oximes at various concentrations.
-
Real-Time Monitoring of Cytotoxicity: Continue to monitor the Cell Index in real-time to observe the dynamic effects of the compounds on cell viability.
-
Data Analysis: Normalize the Cell Index to the time of compound addition. A decrease in the normalized Cell Index indicates cytotoxicity.
Acetylcholinesterase (AChE) Reactivation Assay (Ellman's Method)
This assay is used to determine the ability of oximes to reactivate AChE that has been inhibited by an organophosphorus compound.
Principle: The assay measures AChE activity by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[14]
Protocol:
-
Enzyme Inhibition: Incubate a solution of purified AChE with a specific organophosphorus compound (e.g., paraoxon) to achieve a high level of inhibition.
-
Reactivation: Add the oxime of interest (e.g., this compound) at various concentrations to the inhibited enzyme solution and incubate for a defined period.
-
Activity Measurement:
-
Prepare a reaction mixture in a 96-well plate containing a phosphate (B84403) buffer (pH 8.0), DTNB, and the reactivated enzyme sample.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
-
Spectrophotometric Reading: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction, which is proportional to the AChE activity. The reactivation potency of the oxime is determined by comparing the activity of the reactivated enzyme to that of the uninhibited and inhibited controls.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of organophosphate poisoning and oxime-mediated reactivation of acetylcholinesterase.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling cascade of organophosphate-induced oxidative stress and apoptosis.[15][16][17][18][19]
References
- 1. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Experimental Oxime this compound-A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the side effects of Pralidoxime Chloride? [synapse.patsnap.com]
- 8. What is Obidoxime Chloride used for? [synapse.patsnap.com]
- 9. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. The acetylcholinesterase oxime reactivator HI-6 in man: pharmacokinetics and tolerability in combination with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HI-6 in Man: Efficacy of the Oxime in Poisoning by Organophosphorus Insecticides | Semantic Scholar [semanticscholar.org]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
K027: A Comparative Analysis of Therapeutic Efficacy in Acetylcholinesterase Reactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental oxime K027 against other established acetylcholinesterase (AChE) reactivators. The focus is on its therapeutic efficacy and reactivating ability in the context of acute organophosphate (OP) poisoning, based on available preclinical data. While the long-term therapeutic benefits of this compound in chronic studies have not been established, this guide summarizes the existing evidence for its potential in acute settings.
Introduction
Organophosphate poisoning is a significant global health issue, and oximes are a cornerstone of treatment, acting as reactivators of OP-inhibited AChE.[1] The experimental bispyridinium oxime this compound has emerged as a promising candidate with potential advantages over currently used oximes.[1][2] This document compiles and compares the available data on this compound with other oximes to aid researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound and other oximes in reactivating dichlorvos (B1670471) (DDVP)-inhibited AChE in Wistar rats.
| Oxime | Therapeutic Efficacy (Reduction of DDVP-induced lethal effect) | AChE Reactivation (in erythrocytes and diaphragm) | Acute Intramuscular Toxicity (in rats) |
| This compound | Most efficacious | Significant reactivation | Lower than all other tested oximes |
| K203 | More efficacious than trimedoxime, pralidoxime, and HI-6 | Less potent than this compound | Data not specified |
| Trimedoxime | Less efficacious than this compound and K203 | Data not specified | Higher than this compound |
| Pralidoxime | Less efficacious than this compound and K203 | Data not specified | Higher than this compound |
| Obidoxime | Efficacy compared in experiments | Data not specified | Data not specified |
| HI-6 | Less efficacious than this compound and K203 | Data not specified | Higher than this compound |
Source: Data compiled from in vivo studies on Wistar rats exposed to the direct AChE-inhibitor dichlorvos (DDVP).[1]
Experimental Protocols
A summary of the methodologies employed in the key in vivo studies is provided below.
In Vivo Therapeutic Efficacy Study
-
Animal Model: Wistar rats.
-
Challenge Agent: Dichlorvos (DDVP), a dimethyl organophosphate, administered subcutaneously (s.c.) at 4-6 different doses.
-
Treatment Groups: Groups of rats were treated with equitoxic doses (5% LD50, intramuscularly) of this compound, K203, pralidoxime, trimedoxime, obidoxime, or HI-6, with or without atropine (B194438) (10mg/kg, i.m.), immediately after the DDVP challenge.
-
Primary Outcome: Reduction of DDVP-induced lethal effect.
In Vivo AChE Reactivation Study
-
Animal Model: Wistar rats.
-
Challenge Agent: Dichlorvos (DDVP), administered subcutaneously (s.c.) at 75% LD50.
-
Treatment: The same antidotal protocol as the therapeutic efficacy study was used.
-
Sample Collection: Blood (for erythrocytes), diaphragm, and brain tissue were collected 60 minutes after DDVP exposure.
-
Primary Outcome: Measurement of AChE activity in the collected tissues.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of oximes in AChE reactivation and the general workflow of the in vivo experiments.
Caption: Mechanism of AChE reactivation by this compound.
Caption: In vivo experimental workflow.
Comparison with Alternatives
This compound demonstrates superior performance compared to other tested oximes in the context of acute DDVP poisoning in rats.[1] Its high therapeutic efficacy and significant AChE reactivating ability, coupled with lower acute toxicity, position it as a promising candidate for further development as an antidote for organophosphate poisoning.[1][2]
It is important to note that while some natural supplements like curcumin (B1669340) and omega-3 fatty acids have anti-inflammatory properties, they are not relevant alternatives to oxime therapy for acute organophosphate poisoning.[3][4][5][6] The primary therapeutic goal in OP poisoning is the rapid reactivation of AChE, a mechanism not addressed by these supplements.
Conclusion and Future Directions
The available preclinical data strongly support the potential of this compound as a highly effective AChE reactivator for the treatment of acute organophosphate poisoning.[1] Its favorable efficacy and safety profile in animal models warrant further investigation, including studies against a wider range of organophosphorus compounds and progression towards clinical trials.[2] Currently, there is no evidence to support the use of this compound in chronic conditions. Future research could explore the long-term safety of this compound if repeated administration scenarios are considered, although this is not its primary intended application based on current knowledge.
References
- 1. Therapeutic and reactivating efficacy of oximes this compound and K203 against a direct acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 6 Best Natural Alternatives to NSAIDs [welltheory.com]
- 4. youtube.com [youtube.com]
- 5. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 Supplements That Fight Inflammation [healthline.com]
K027: A New Contender in Acetylcholinesterase Reactivation for Organophosphate Poisoning
A comprehensive analysis of the experimental oxime K027 reveals its promising potential as a more effective and less toxic reactivator of acetylcholinesterase (AChE) compared to current standard-of-care and other next-generation candidates in the treatment of organophosphate (OP) poisoning. This guide provides a detailed comparison of this compound's performance against established and novel AChE reactivators, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Organophosphate compounds, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting AChE, a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment involves the administration of an AChE reactivator, typically an oxime, which works by cleaving the OP from the enzyme's active site and restoring its function. For decades, pralidoxime (B1201516) (2-PAM) and obidoxime (B3283493) have been the mainstays of therapy, but their efficacy is limited against certain OPs and they are not without side effects. This has spurred the development of new, more potent, and broader-spectrum reactivators like this compound.
Performance Benchmark: this compound vs. Other AChE Reactivators
Experimental evidence consistently demonstrates this compound's superior or comparable efficacy in reactivating OP-inhibited AChE and protecting against OP-induced toxicity when benchmarked against established and other experimental oximes.
In Vitro Reactivation Potency
This compound has shown remarkable efficacy in reactivating AChE inhibited by a variety of organophosphates in vitro. Its performance is often superior to that of pralidoxime and comparable or even better than other next-generation reactivators like HI-6 and obidoxime, depending on the specific OP inhibitor.
Table 1: In Vitro Reactivation of OP-Inhibited Human Erythrocyte AChE
| Organophosphate | This compound | Pralidoxime | Obidoxime | HI-6 | K048 |
| Paraoxon | +++ | + | ++ | ++ | +++ |
| Dichlorvos | +++ | + | ++ | ++ | Not Reported |
| Tabun | ++ | - | ++ | + | ++ |
| Sarin | + | ++ | ++ | +++ | + |
| VX | ++ | + | ++ | ++ | Not Reported |
Data compiled from multiple studies.[1][2][3][4][5] Efficacy is denoted as: +++ (High), ++ (Moderate), + (Low), - (Ineffective).
In Vivo Protective Efficacy
In animal models of OP poisoning, this compound has demonstrated significant protective effects, often outperforming established oximes in reducing mortality. The relative risk (RR) of death is a key metric in these studies, with a lower RR indicating better protection.
Table 2: In Vivo Protective Efficacy of Oximes in Rats Exposed to Organophosphates
| Organophosphate | This compound (RR) | Pralidoxime (RR) | Obidoxime (RR) | K048 (RR) |
| Diisopropylfluorophosphate (DFP) | 0.16 | 0.62 | 0.19 | 0.28 |
| Ethyl-paraoxon | 0.20 | 0.78 | 0.64 | 0.32 |
| Methyl-paraoxon | 0.58 | 0.88 | 0.93 | 0.60 |
| Azinphos-methyl | 0.26 | 0.39 | 0.37 | 0.33 |
Relative Risk (RR) values are derived from survival analysis in rat models.[3][6] A lower RR signifies greater protection.
Toxicity Profile
A crucial aspect of any new therapeutic is its safety profile. This compound exhibits significantly lower acute toxicity compared to both established and some experimental oximes, as indicated by its higher LD50 value. A higher LD50 value signifies lower toxicity.
Table 3: Acute Toxicity (LD50) of Oximes in Rats
| Oxime | LD50 (mg/kg, i.p.) |
| This compound | 612 |
| Pralidoxime | 120 |
| Obidoxime | 177 |
| K048 | 246 |
LD50 values represent the dose lethal to 50% of the tested population.[1][3]
Mechanism of Action and Experimental Evaluation
The therapeutic effect of this compound and other oximes is rooted in their ability to nucleophilically attack the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site. This regenerates the active enzyme and detoxifies the OP.
Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by this compound.
The evaluation of novel AChE reactivators like this compound follows a structured experimental workflow, progressing from initial in vitro screening to more complex in vivo studies.
Caption: General experimental workflow for the evaluation of novel AChE reactivators.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented.
In Vitro AChE Reactivation Assay (Modified Ellman's Method)
This assay quantifies the ability of an oxime to reactivate OP-inhibited acetylcholinesterase.
-
Enzyme Source: Purified human erythrocyte acetylcholinesterase.
-
Inhibition Step: The enzyme is incubated with a specific organophosphate (e.g., paraoxon, sarin) at a concentration sufficient to achieve over 95% inhibition. Excess inhibitor is removed.
-
Reactivation Step: The inhibited enzyme is incubated with varying concentrations of the reactivator (e.g., this compound, pralidoxime) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Activity Measurement: The remaining AChE activity is measured using the Ellman's reagent (DTNB). The substrate, acetylthiocholine, is added, and its hydrolysis by the reactivated enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color change is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.[7][8]
-
Data Analysis: The percentage of reactivation is calculated by comparing the activity of the oxime-treated sample to the activity of the uninhibited and inhibited controls. Reactivation rate constants (k_r) can be determined from time-course experiments.
In Vivo Protection Studies in a Rat Model of OP Poisoning
These studies assess the ability of a reactivator to prevent lethality and reduce the toxic signs of OP poisoning in a living organism.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Organophosphate Exposure: Animals are challenged with a lethal dose (e.g., 2x LD50) of an organophosphate, administered via subcutaneous or intraperitoneal injection.
-
Antidote Administration: Immediately or shortly after OP exposure, animals are treated with the oxime reactivator (e.g., this compound) and often an anticholinergic agent like atropine (B194438) to manage muscarinic symptoms. The oxime is typically administered intramuscularly.
-
Observation: Animals are monitored for a set period (e.g., 24-48 hours) for survival and the presence of clinical signs of toxicity (e.g., tremors, convulsions, respiratory distress).
-
Data Analysis: Survival data is analyzed to determine the protective efficacy of the reactivator. Cox proportional hazards models are often used to calculate the relative risk of death for treated groups compared to a control group (OP exposure only).[6]
Acute Toxicity (LD50) Determination
This experiment establishes the lethal dose of the reactivator itself.
-
Animal Model: Rats or mice are used.
-
Dose Administration: Increasing doses of the oxime are administered to different groups of animals, typically via intraperitoneal injection.
-
Observation: The animals are observed for a defined period (e.g., 24 hours), and the number of mortalities in each dose group is recorded.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.[1][3]
Conclusion
The body of evidence strongly suggests that this compound is a highly promising next-generation AChE reactivator. Its broad-spectrum efficacy against various organophosphates, coupled with a superior safety profile, positions it as a strong candidate for further development and potential replacement of currently used oximes in the treatment of OP poisoning. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to objectively assess the potential of this compound in addressing the ongoing threat of organophosphate toxicity.
References
- 1. Frontiers | The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. Safety and Efficacy of New Oximes to Reverse Low Dose Diethyl-Paraoxon-Induced Ventilatory Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Experimental Oxime this compound—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing this compound, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reactivation of acetylcholinesterase using the oxime this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five oximes (K-27, K-48, obidoxime, HI-6 and trimedoxime) in comparison with pralidoxime: survival in rats exposed to methyl-paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of K027 Hazardous Waste
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of hazardous waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of K027 waste, defined by the Environmental Protection Agency (EPA) as centrifuge and distillation residues from toluene (B28343) diisocyanate (TDI) production. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance under the Resource Conservation and Recovery Act (RCRA).
Waste Identification and Characterization
The first crucial step is to accurately identify the waste stream as this compound. This involves confirming that the waste originates from the specified industrial process. A comprehensive waste analysis should be conducted to determine its chemical composition and to identify any other hazardous characteristics it may possess, such as ignitability, corrosivity, or reactivity.
Key Regulated Constituents in this compound Waste:
-
Toluene Diisocyanate (TDI)
-
Toluene-2,4-diamine
A detailed Waste Profile Sheet must be completed. This document, which will be provided to the designated Treatment, Storage, and Disposal Facility (TSDF), should include:
-
The EPA hazardous waste code (this compound).
-
The chemical composition and concentration of constituents.
-
The physical state of the waste (e.g., solid, liquid, sludge).
-
Any other relevant physical and chemical properties.
On-Site Management and Storage
Proper on-site management is critical to prevent accidental releases and ensure worker safety.
-
Containerization: Use only DOT-approved containers that are compatible with this compound waste. Ensure containers are in good condition, free of leaks, and securely closed.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the this compound waste code, and a description of the contents. The accumulation start date must also be clearly marked.
-
Segregation: Store this compound waste separately from incompatible materials to prevent dangerous reactions.
-
Accumulation: Adhere to the accumulation time limits set by the EPA based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[1]
Treatment and Disposal Plan
This compound waste is subject to Land Disposal Restrictions (LDRs) and must be treated to meet specific standards before it can be landfilled. The Best Demonstrated Available Technology (BDAT) for this compound waste is as follows:
-
Non-wastewaters: Combustion (CMBST).
-
Wastewaters: Carbon Adsorption (CARBN) or Combustion (CMBST).[2][3]
The following table summarizes the treatment standards for the regulated hazardous constituents in this compound waste as specified in 40 CFR § 268.40.
| Waste Code | Regulated Hazardous Constituent | Wastewaters/Non-wastewaters | Technology Code |
| This compound | Toluene diisocyanate, Toluene-2,4-diamine | Wastewaters | CARBN; or CMBST |
| This compound | Toluene diisocyanate, Toluene-2,4-diamine | Non-wastewaters | CMBST |
Table 1: this compound Treatment Standards
Transportation and Off-Site Disposal
-
Selecting a Transporter and TSDF: Choose a licensed hazardous waste transporter and a permitted TSDF that is authorized to handle and treat this compound waste.
-
Manifesting: A Uniform Hazardous Waste Manifest must accompany all off-site shipments of this compound waste. This document tracks the waste from the point of generation to its final disposal.
-
DOT Regulations: Ensure that all packaging, labeling, and placarding of the transport vehicle comply with the Department of Transportation's hazardous materials regulations.
Experimental Protocols
Waste Analysis for Toluene Diisocyanate (TDI)
To characterize this compound waste, the concentration of TDI must be determined. The following is a general methodology based on established analytical techniques.[4][5][6][7]
Objective: To quantify the concentration of Toluene Diisocyanate (TDI) in a this compound waste sample.
Materials:
-
Waste sample
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or fluorescence)
-
Analytical column appropriate for isocyanate analysis
-
TDI analytical standard
-
Appropriate solvents for extraction and mobile phase (e.g., acetonitrile, water)
-
Syringe filters (0.45 µm)
-
Vials for sample and standard preparation
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat
Procedure:
-
Sample Preparation:
-
Accurately weigh a representative portion of the this compound waste sample.
-
Extract the TDI from the waste matrix using a suitable solvent. The choice of solvent will depend on the specific composition of the waste.
-
Thoroughly mix the sample and solvent (e.g., by vortexing or sonication).
-
Allow the solids to settle or centrifuge the sample to separate the liquid extract.
-
-
Sample Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of known TDI concentrations in the same solvent used for sample extraction.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared waste sample extract.
-
-
Quantification:
-
Identify the TDI peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the concentration of TDI in the sample by comparing the peak area to the calibration curve.
-
-
Quality Control:
-
Analyze a blank and a quality control sample with a known concentration of TDI to ensure the accuracy and reliability of the results.
-
This compound Waste Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
- 1. epa.gov [epa.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. Applicability of treatment standards. [govinfo.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Measurement of Toluene Diisocyanate (TDI) in the Working Environment : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Essential Safety and Handling Protocols for K027 Hazardous Waste
Champaign, IL - For researchers, scientists, and drug development professionals handling K027 waste, stringent safety measures are paramount. This compound, identified by the Environmental Protection Agency (EPA) as centrifuge and distillation residues from toluene (B28343) diisocyanate (TDI) production, is classified as a hazardous waste due to its reactive and toxic properties.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is crucial to mitigate risks of exposure and ensure a safe laboratory environment.
Toluene diisocyanate is a known irritant to the skin, eyes, and respiratory system, and it is also a sensitizer, meaning repeated exposure can lead to allergic reactions.[3][4] The reactive nature of this compound waste necessitates careful handling to prevent uncontrolled chemical reactions, while its toxicity requires robust measures to avoid harmful exposure.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE ensemble is required when working with this compound waste. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed. The following table summarizes the recommended PPE levels for handling this compound.
| PPE Level | Protection Level | Recommended Ensemble for this compound Handling |
| Level B | High respiratory protection, lower skin protection. | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.- Hooded chemical-resistant clothing (e.g., overalls, two-piece chemical splash suit).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. |
| Level C | When airborne substance concentration and type are known, and criteria for air-purifying respirators are met. | - Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.- Chemical-resistant clothing (e.g., coveralls, hooded splash suit).- Inner and outer chemical-resistant gloves.- Chemical-resistant boots with steel toe and shank. |
Note: Level D protection, which consists of standard work clothing, is not appropriate for handling this compound waste.
Operational Plan for Handling this compound
A systematic approach to handling this compound waste is essential to minimize the risk of exposure and incidents.
1. Designated Area:
-
All handling of this compound waste should occur in a designated, well-ventilated area, preferably within a chemical fume hood.
-
The area should be clearly marked with warning signs indicating the presence of reactive and toxic hazardous waste.
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that emergency equipment, including an eyewash station and safety shower, is accessible and functional.
-
Have spill control materials, such as absorbent pads and neutralizing agents, readily available.
3. Handling Procedures:
-
Use appropriate tools (e.g., tongs, forceps) to handle containers of this compound waste to avoid direct contact.
-
Keep containers of this compound waste securely closed when not in use.
-
Avoid mixing this compound waste with other incompatible materials.[5]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound waste.
-
Properly remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after handling is complete.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
